molecular formula C18H17ClFN5O2 B1668650 CAY10566 CAS No. 944808-88-2

CAY10566

Cat. No.: B1668650
CAS No.: 944808-88-2
M. Wt: 389.8 g/mol
InChI Key: WFOFPVXMPTVOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole ( 944808-88-2) is a chemical compound with the molecular formula C18H17ClFN5O2 and a molecular weight of 389.81 g/mol . It is a complex heterocyclic molecule featuring a 1,3,4-oxadiazole core, a pyridazine ring, and a piperidine moiety . The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities . Derivatives containing this nucleus have demonstrated significant therapeutic potential, including antitumor, antibacterial, antiviral, antifungal, and anti-inflammatory activities in research settings . The specific structure of this compound, which links the oxadiazole unit to a substituted phenoxypiperidine group via a pyridazine linker, suggests it is a promising candidate for investigative applications, particularly in the development of novel enzyme or receptor inhibitors . Its mechanism of action in research models is likely tied to its ability to interact with biological targets such as enzymes and proteins; analogous 1,3,4-oxadiazole derivatives have been studied as inhibitors of growth factors, kinases (e.g., EGFR tyrosine kinase), thymidylate synthase, and telomerase, which are critical in processes like cancer cell proliferation . This product is provided for research purposes as a high-purity material and must be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-[4-(2-chloro-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl]-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O2/c1-11-21-24-18(26-11)15-4-5-17(23-22-15)25-8-6-13(7-9-25)27-16-10-12(20)2-3-14(16)19/h2-5,10,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOFPVXMPTVOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587445
Record name 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944808-88-2
Record name 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAY10566: A Technical Guide to its Mechanism of Action in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[1] The balance between SFAs and MUFAs is crucial for cellular function, influencing membrane fluidity, lipid signaling, and the formation of complex lipids such as triglycerides and phospholipids. Dysregulation of SCD1 activity has been implicated in various metabolic disorders, including obesity, hepatic steatosis (fatty liver disease), and insulin resistance, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in lipid metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SCD1. By binding to SCD1, this compound blocks the conversion of SFAs to MUFAs. This inhibition leads to a shift in the cellular fatty acid pool, characterized by a decrease in the ratio of MUFAs to SFAs. This alteration in lipid composition triggers a cascade of downstream cellular events that collectively contribute to the observed effects of this compound on lipid metabolism.

Quantitative Data on this compound Potency

The inhibitory potency of this compound against SCD1 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

Assay Type Species/Cell Line Substrate IC50 (nM) Reference
Enzymatic AssayMouseStearoyl-CoA4.5[1][2][3][4]
Enzymatic AssayHumanStearoyl-CoA26[1][2][3][4]
Cellular AssayHepG2Heptadecanoic Acid7.9[1]
Cellular AssayHepG2Palmitic Acid6.8[1]
Cell Viability AssayPANC-1-142.4[5]

Signaling Pathways Modulated by this compound

The inhibition of SCD1 by this compound initiates a signaling cascade that profoundly impacts cellular energy homeostasis and lipid metabolism. A key downstream effector is the AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.

This compound-Induced AMPK Activation

Inhibition of SCD1 by this compound leads to an increase in the intracellular ratio of AMP to ATP. This shift in the cellular energy state is a primary activator of AMPK. Once activated, AMPK phosphorylates and regulates numerous downstream targets to restore energy balance.

CAY10566_Mechanism cluster_0 This compound Action cluster_1 Metabolic Shift cluster_2 Downstream Signaling This compound This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) This compound->SCD1 Inhibition MUFA_CoA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) AMP_ATP Increased AMP/ATP Ratio SCD1->AMP_ATP Leads to SFA_CoA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SFA_CoA->SCD1 Substrate AMPK AMPK Activation AMP_ATP->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits Lipophagy Lipophagy (Autophagy of Lipid Droplets) AMPK->Lipophagy Promotes FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Lipogenesis Lipogenesis ACC->Lipogenesis Promotes

This compound signaling pathway in lipid metabolism.

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the effects of this compound on lipid metabolism.

SCD1 Enzyme Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on SCD1.

Methodology:

  • Enzyme Source: Microsomes are prepared from cells or tissues expressing SCD1 (e.g., liver).

  • Substrate: Radiolabeled or non-radiolabeled stearoyl-CoA is used as the substrate.

  • Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing necessary co-factors (e.g., NADH, coenzyme A).

  • Detection: The conversion of stearoyl-CoA to oleoyl-CoA is measured. For radiolabeled substrates, this can be done by separating the substrate and product using thin-layer chromatography (TLC) followed by scintillation counting. For non-radiolabeled assays, liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the product.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Fatty Acid Analysis by Gas Chromatography (GC)

Objective: To quantify the changes in cellular fatty acid composition following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with this compound for a specified period.

  • Lipid Extraction: Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a DB-225 column).

  • Data Analysis: The peak areas of individual FAMEs are used to calculate their relative abundance. The SCD1 activity index can be calculated as the ratio of a product to its precursor (e.g., 18:1n-9/18:0).

Western Blot Analysis of AMPK and ACC Phosphorylation

Objective: To assess the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPK and its downstream target, ACC.

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

In Vivo Assessment of Hepatic Steatosis in a Mouse Model

Objective: To evaluate the effect of this compound on the development of hepatic steatosis in a diet-induced obesity mouse model.

Methodology:

  • Animal Model: Mice (e.g., C57BL/6) are fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.

  • This compound Administration: A treatment group receives this compound (e.g., via oral gavage), while a control group receives a vehicle.

  • Tissue Collection: After the treatment period, the mice are euthanized, and their livers are collected.

  • Histological Analysis: A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to assess liver morphology and with Oil Red O to visualize neutral lipid accumulation.

  • Biochemical Analysis: Another portion of the liver is used to measure the triglyceride content using a commercial assay kit.

  • Data Analysis: The severity of steatosis is scored based on the histological examination. The liver triglyceride content is compared between the treated and control groups.

Conclusion

This compound is a potent and selective inhibitor of SCD1 that exerts its effects on lipid metabolism through a well-defined mechanism of action. By inhibiting the conversion of saturated to monounsaturated fatty acids, this compound triggers the activation of the AMPK signaling pathway, leading to a decrease in lipogenesis and an increase in fatty acid oxidation and lipophagy. These cellular effects translate to beneficial outcomes in preclinical models of metabolic disease, including the amelioration of hepatic steatosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of SCD1 inhibition with this compound. This in-depth understanding of its molecular mechanism is crucial for the continued development of SCD1 inhibitors as a promising strategy for the treatment of metabolic disorders.

References

CAY10566: A Potent and Selective Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent, orally bioavailable, and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3][4] This desaturation step is a rate-limiting factor in the de novo synthesis of MUFAs, which are essential components of cellular membranes, triglycerides, and cholesterol esters.[3][5] The activity of SCD1 has been implicated in various physiological and pathological processes, including obesity, diabetes, and cancer, making it a compelling target for therapeutic intervention.[6][7] This technical guide provides a comprehensive overview of the target and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is Stearoyl-CoA Desaturase 1 (SCD1) .[1][2][5] this compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1.[1][2] This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][2][3] The resulting decrease in MUFA levels and the accumulation of SFAs within the cell trigger a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation, particularly in cancer cells that exhibit a high dependence on de novo lipogenesis.[6]

Quantitative Data

The inhibitory potency of this compound against SCD1 has been characterized in various enzymatic and cellular assays. The following table summarizes the key quantitative data available for this compound.

ParameterSpecies/Cell LineValue (nM)Reference(s)
IC50 Mouse SCD1 (enzymatic assay)4.5[1][2]
IC50 Human SCD1 (enzymatic assay)26[1][2]
IC50 HepG2 cells (conversion of saturated to monounsaturated fatty acids)6.8 - 7.9[2]
IC50 PANC-1 cells (cell viability)142.4[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams have been generated using the DOT language.

cluster_0 This compound Inhibition of SCD1 Pathway This compound This compound SCD1 SCD1 This compound->SCD1 inhibition Apoptosis Apoptosis This compound->Apoptosis induces Proliferation Proliferation This compound->Proliferation inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA conversion SCD1->Apoptosis suppression of SCD1->Proliferation promotion of SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 substrate

Caption: this compound inhibits SCD1, blocking MUFA synthesis and promoting apoptosis.

cluster_1 Experimental Workflow for this compound Characterization start Hypothesis: Inhibition of SCD1 is therapeutic enzymatic_assay SCD1 Enzymatic Assay start->enzymatic_assay cell_based_assay HepG2 Fatty Acid Conversion Assay enzymatic_assay->cell_based_assay cell_viability Cell Viability/Proliferation Assays cell_based_assay->cell_viability in_vivo In Vivo Xenograft Mouse Model cell_viability->in_vivo data_analysis Data Analysis and Target Validation in_vivo->data_analysis conclusion Conclusion: This compound is a potent SCD1 inhibitor data_analysis->conclusion

Caption: Workflow for characterizing this compound from hypothesis to in vivo validation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments involving this compound.

SCD1 Enzymatic Assay (General Protocol)

While a specific detailed protocol for the exact IC50 determination of this compound is not publicly available, a general high-throughput scintillation proximity assay (SPA) for SCD1 is described in the literature.[7] This method can be adapted for inhibitor screening.

Objective: To determine the in vitro inhibitory activity of this compound on SCD1 enzymatic activity.

Materials:

  • Recombinant human or mouse SCD1 enzyme

  • Scintillation proximity assay (SPA) beads

  • Radiolabeled substrate (e.g., [3H]stearoyl-CoA)

  • Assay buffer (e.g., phosphate buffer with necessary co-factors)

  • This compound stock solution (in DMSO)

  • Microplates (e.g., 1536-well)

  • Scintillation counter

Procedure:

  • Prepare a crude lysate of recombinant SCD1.[7]

  • Couple the SCD1 enzyme to the SPA beads.[7]

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In a microplate, add the SCD1-coupled SPA beads, the radiolabeled substrate, and the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Measure the scintillation counts using a microplate-compatible scintillation counter. The proximity of the radiolabeled product to the bead will generate a signal.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

HepG2 Cell-Based Fatty Acid Conversion Assay

This assay measures the ability of this compound to inhibit the conversion of saturated to monounsaturated fatty acids in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting SCD1 activity.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM supplemented with FBS and antibiotics)

  • Deuterium-labeled stearic acid (d-stearic acid)

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Reagents for lipid extraction (e.g., hexane, isopropanol)

  • LC-MS system

Procedure:

  • Seed HepG2 cells in 24-well plates and grow to confluence.[5]

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time.[5]

  • Add deuterium-labeled stearic acid to the cell culture medium and incubate.[5]

  • After incubation, wash the cells and extract the total cellular lipids.[5]

  • Analyze the lipid extracts by LC-MS to measure the levels of deuterium-labeled stearic acid and its conversion product, deuterium-labeled oleic acid.[5]

  • Calculate the ratio of labeled oleic acid to labeled stearic acid as a measure of SCD1 activity.

  • Determine the IC50 value of this compound by plotting the percent inhibition of the conversion against the inhibitor concentration.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-cancer activity of this compound.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line (e.g., glioblastoma cells) engineered to express luciferase

  • This compound formulation for oral administration

  • Vehicle control

  • Bioluminescence imaging system

Procedure:

  • Implant cancer cells intracranially into the mice.[9]

  • Monitor tumor growth using bioluminescence imaging.[9]

  • Once tumors are established, randomize the mice into treatment and control groups.[9]

  • Administer this compound (e.g., 50 mg/kg, orally) or vehicle to the respective groups according to a defined schedule.[9][10]

  • Continue to monitor tumor growth and the health of the mice throughout the study.[9]

  • The primary endpoint is typically overall survival.[9]

  • At the end of the study, tumors can be harvested for pharmacodynamic studies, such as measuring the levels of stearate and oleate.[9]

Conclusion

This compound is a well-characterized and potent inhibitor of SCD1, demonstrating activity in both enzymatic and cellular assays, as well as in preclinical models of cancer. Its ability to selectively target SCD1 and modulate lipid metabolism provides a valuable tool for researchers investigating the role of de novo lipogenesis in various diseases. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this compound and the broader field of lipid metabolism.

References

CAY10566: A Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Dysregulation of SCD1 activity is implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling therapeutic target. CAY10566 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of SCD1. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] By blocking the catalytic activity of SCD1, this compound prevents the formation of these key MUFAs. This leads to a shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs. This alteration in the SFA/MUFA ratio disrupts cellular homeostasis, impacting membrane fluidity, lipid-based signaling, and energy storage, ultimately leading to various downstream cellular consequences, including the induction of apoptosis and the modulation of key signaling pathways.[1]

Quantitative Inhibitory Activity

This compound has demonstrated potent and selective inhibition of SCD1 across different species and cellular contexts. The following tables summarize the key quantitative data regarding its inhibitory efficacy.

Table 1: In Vitro Enzymatic Inhibition of SCD1 by this compound

SpeciesIC₅₀ (nM)
Mouse4.5[3][4][5]
Human26[3][4][5]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineAssaySubstrateIC₅₀ (nM)
HepG2Conversion of SFA to MUFAHeptadecanoic Acid7.9[4][5]
HepG2Conversion of SFA to MUFAPalmitic Acid6.8[4][5]
Swiss 3T3Cell Proliferation-Concentration-dependent decrease (0.0001-10 µM)[4]
PANC-1Cell Viability (120h)-142.4[6]

Key Signaling Pathways Modulated by this compound

The inhibition of SCD1 by this compound initiates a cascade of events that modulate several critical signaling pathways implicated in cellular metabolism, proliferation, and survival.

AMPK Activation and Lipophagy

Inhibition of SCD1 by this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8][9] Activated AMPK can then induce lipophagy, a form of autophagy that specifically targets lipid droplets for degradation. This process can alleviate the cellular stress caused by the accumulation of saturated fatty acids.

This compound This compound SCD1 SCD1 This compound->SCD1 inhibits MUFA Monounsaturated Fatty Acids SCD1->MUFA produces AMPK AMPK SCD1->AMPK inhibits (indirectly) Lipophagy Lipophagy AMPK->Lipophagy induces Lipid_Droplets Lipid Droplets Lipophagy->Lipid_Droplets degrades Hepatic_Steatosis Hepatic Steatosis Lipid_Droplets->Hepatic_Steatosis contributes to

This compound-induced AMPK activation and lipophagy pathway.

SREBP Signaling

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis. Interestingly, studies have shown that SCD1 inhibition can, in turn, suppress the expression of SREBP2, creating a feedback loop that further dampens lipid and cholesterol metabolism. This effect contributes to the anti-proliferative and anti-spheroid growth effects of this compound in cancer cells.[10]

This compound This compound SCD1 SCD1 This compound->SCD1 inhibits SREBP2 SREBP2 SCD1->SREBP2 positively regulates Lipid_Metabolism Lipid & Cholesterol Metabolism SREBP2->Lipid_Metabolism promotes Spheroid_Growth Spheroid Growth Lipid_Metabolism->Spheroid_Growth supports

SCD1 inhibition by this compound downregulates SREBP-mediated pathways.

Cancer-Related Signaling

In the context of cancer, this compound has been shown to impact multiple signaling pathways that drive tumorigenesis and metastasis. For instance, it can suppress the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and proliferation.[11] Furthermore, SCD1 inhibition can downregulate β-catenin signaling, a key pathway in epithelial-mesenchymal transition (EMT) and cancer stem cell maintenance.[11]

This compound This compound SCD1 SCD1 This compound->SCD1 inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway SCD1->PI3K_Akt_mTOR activates Beta_Catenin β-catenin Signaling SCD1->Beta_Catenin activates Cancer_Proliferation Cancer Cell Proliferation PI3K_Akt_mTOR->Cancer_Proliferation Metastasis Metastasis Beta_Catenin->Metastasis

Impact of this compound on key cancer-related signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.

SCD1 Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on SCD1 enzyme activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.

Materials:

  • Microsomes from cells or tissues expressing SCD1

  • [¹⁴C]-Stearoyl-CoA (or other suitable radiolabeled saturated fatty acyl-CoA)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH and 2.5 mM ATP)

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add [¹⁴C]-Stearoyl-CoA to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Saponification: Heat the samples (e.g., at 60-70°C for 1 hour) to saponify the lipids.

  • Lipid Extraction: Acidify the samples and extract the fatty acids using an organic solvent mixture like chloroform:methanol.

  • Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate the saturated and monounsaturated fatty acids.

  • Quantification: Visualize the radiolabeled fatty acids (e.g., by autoradiography) and scrape the corresponding spots from the TLC plate.

  • Data Analysis: Quantify the radioactivity in each spot using a scintillation counter. Calculate the percentage of conversion of [¹⁴C]-stearoyl-CoA to [¹⁴C]-oleoyl-CoA. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Reaction cluster_1 Processing cluster_2 Analysis Microsomes Microsomes Reaction_Mix Reaction Mixture Microsomes->Reaction_Mix This compound This compound This compound->Reaction_Mix Radiolabeled_SFA [¹⁴C]-Stearoyl-CoA Radiolabeled_SFA->Reaction_Mix Termination Termination Reaction_Mix->Termination Extraction Extraction Termination->Extraction Separation TLC Separation Extraction->Separation Quantification Scintillation Counting Separation->Quantification IC50_Calc IC₅₀ Calculation Quantification->IC50_Calc

Workflow for the SCD1 enzyme inhibition assay.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, PANC-1)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of cellular fatty acid composition following treatment with this compound.

Materials:

  • Treated and control cell pellets

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol containing an antioxidant (e.g., BHT)

  • Acetyl chloride or BF₃-methanol for transesterification

  • Hexane

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction: Homogenize the cell pellets in methanol containing internal standards.

  • Transesterification: Add acetyl chloride or BF₃-methanol and heat the samples to convert the fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction: Extract the FAMEs with hexane.

  • Sample Preparation: Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for injection.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The FAMEs are separated on the GC column based on their volatility and chain length, and then identified and quantified by the mass spectrometer.

  • Data Analysis: Identify and quantify the individual fatty acids based on their retention times and mass spectra. Calculate the ratio of specific saturated to monounsaturated fatty acids (e.g., stearate to oleate) to assess the inhibitory effect of this compound on SCD1 activity.

In Vivo Studies

This compound has demonstrated efficacy in various preclinical in vivo models, highlighting its therapeutic potential.

Table 3: Summary of In Vivo Effects of this compound

ModelEffectReference
High-Fat Diet-induced Obese MiceDecreased hepatic steatosis and lipid droplet accumulation.[7][8]
Ovarian Cancer Stem Cell XenograftReduced tumor formation.[11]
Glioma Stem-like XenograftSuppressed tumor growth and prolonged survival.[11]
Lung Metastasis Model (Murine Melanoma)Decreased lung metastasis and prolonged overall survival.[11]
Glioblastoma (GBM) XenograftBlocked tumor growth and improved survival.[12][13]

Conclusion

This compound is a potent and selective inhibitor of SCD1 with well-characterized in vitro and in vivo activity. Its ability to modulate cellular lipid metabolism and impact key signaling pathways makes it a valuable research tool for investigating the role of SCD1 in health and disease. Furthermore, the preclinical efficacy of this compound in models of metabolic disorders and cancer underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's function and offers detailed protocols to aid researchers in their exploration of this promising SCD1 inhibitor.

References

An In-depth Technical Guide to the Biological Activity of CAY10566

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It details the compound's mechanism of action, summarizes its quantitative effects, outlines key affected signaling pathways, and provides methodologies for relevant experimental protocols.

Core Mechanism of Action

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3][4] The primary function of the SCD1 enzyme is to catalyze the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate and palmitoleate, from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[5][6] This conversion is critical for maintaining the fluidity of cellular membranes and is involved in the synthesis of complex lipids like triglycerides and cholesterol esters.[7]

By inhibiting SCD1, this compound effectively blocks the conversion of SFAs to MUFAs.[1][2][4][5] This disruption in lipid metabolism leads to an accumulation of SFAs, which can induce cellular stress, particularly endoplasmic reticulum (ER) stress, and trigger downstream cellular responses including apoptosis and autophagy.[6][8]

cluster_0 cluster_1 SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes Conversion This compound This compound This compound->SCD1 Inhibition

Figure 1: this compound inhibits the SCD1-catalyzed conversion of SFAs to MUFAs.

Quantitative Biological Activity

This compound demonstrates high potency in both enzymatic and cellular assays across different species. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Assay Type Target Species Substrate IC50 Value Reference
Enzymatic AssaySCD1Mouse-4.5 nM[1][2][3][4][5]
Enzymatic AssaySCD1Human-26 nM[1][2][3][4][5]
Cellular ActivitySCD1Human (HepG2 cells)Palmitic Acid6.8 nM[2][4][5]
Cellular ActivitySCD1Human (HepG2 cells)Heptadecanoic Acid7.9 nM[2][4][5]

Key Signaling Pathways and Cellular Effects

The inhibition of SCD1 by this compound initiates a cascade of events that affect multiple critical signaling pathways, leading to significant anti-cancer effects, including the induction of apoptosis and autophagy, and the suppression of cancer stem cell (CSC) properties.

Key Cellular Outcomes:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer cells.[6][8] This is often linked to the induction of ER stress caused by an imbalance of saturated to unsaturated fatty acids.[8]

  • Modulation of Autophagy: In hepatocellular carcinoma cells, this compound induces cell death via AMPK-mediated autophagy.[8] This process is associated with a decrease in the cytoprotective autophagy-associated protein p62.[8]

  • Suppression of Cancer Stem Cells: The compound effectively reduces the sphere-forming ability of lung and ovarian CSCs and impairs their stemness properties.[6][8] In vivo, it suppresses tumor formation by ovarian CSCs.[8]

  • Inhibition of Cell Proliferation: this compound concentration-dependently decreases the proliferation of Swiss 3T3 cells and inhibits the growth of colon cancer cells.[2][4][9]

  • Downregulation of Pro-Survival Pathways: SCD1 inhibition by this compound has been linked to the downregulation of pro-tumorigenic signaling pathways, including NF-κB and Sterol Regulatory Element-Binding Protein (SREBP) signaling.[6][9] It also impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[8][10]

cluster_input Metabolic Shift cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound SCD1 SCD1 This compound->SCD1 MUFA_SFA Decrease in MUFA/SFA Ratio SCD1->MUFA_SFA Regulates PI3K_Akt PI3K/Akt/mTOR Pathway (Inhibition) MUFA_SFA->PI3K_Akt SREBP SREBP Signaling (Suppression) MUFA_SFA->SREBP NFkB NF-κB Signaling (Downregulation) MUFA_SFA->NFkB ER_Stress ER Stress (Induction) MUFA_SFA->ER_Stress Proliferation Decreased Proliferation PI3K_Akt->Proliferation Autophagy Increased Autophagy PI3K_Akt->Autophagy SREBP->Proliferation NFkB->Proliferation Stemness Impaired Stemness NFkB->Stemness Apoptosis Increased Apoptosis ER_Stress->Apoptosis

Figure 2: Signaling pathways affected by SCD1 inhibition via this compound.

In Vivo Efficacy

As an orally bioavailable compound, this compound has demonstrated significant anti-tumor effects in various preclinical animal models.

  • Tumor Growth Inhibition: In a mouse xenograft model, oral administration of this compound (2.5 mg/kg, twice daily) showed a greater reduction in tumor volume in Akt-driven tumors compared to Ras-driven tumors.[2][4]

  • Metastasis Suppression: this compound treatment suppressed lung metastasis and prolonged the overall survival of mice injected with melanoma cells.[8]

  • Targeting Cancer Stem Cells: The compound has been shown to suppress the growth of glioma stem-like xenografts in mice.[8]

Experimental Methodologies

This section details common protocols used to assess the biological activity of this compound.

SCD1 Enzymatic Assay
  • Objective: To determine the direct inhibitory effect of this compound on SCD1 enzyme activity.

  • Protocol:

    • Microsomes containing human or mouse SCD1 are prepared from a suitable expression system.

    • The reaction is initiated by adding a radiolabeled substrate, such as [14C]stearoyl-CoA, to the microsomes in a reaction buffer.

    • The reaction mixture is incubated with varying concentrations of this compound (typically dissolved in DMSO) or vehicle control.

    • The reaction is stopped, and the lipids are extracted.

    • The saturated and monounsaturated fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of radiolabeled monounsaturated fatty acid product is quantified using a scintillation counter to determine the percentage of inhibition and calculate the IC50 value.

Cellular Viability and Proliferation Assay (MTT or CCK-8)
  • Objective: To measure the effect of this compound on the viability and proliferation of cultured cells.

  • Protocol:

    • Cells (e.g., PANC-1, Swiss 3T3) are seeded in 96-well plates and allowed to adhere overnight.[11]

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[2][9]

    • After incubation, a reagent such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) or CCK-8 is added to each well.[1][12]

    • Viable cells with active metabolism will reduce the reagent to a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cellular Fatty Acid Composition Analysis
  • Objective: To confirm that this compound inhibits SCD1 activity within cells by measuring changes in fatty acid profiles.

  • Protocol:

    • Cells are cultured and treated with this compound or vehicle for a defined period.

    • Total lipids are extracted from the cells using a solvent system (e.g., chloroform:methanol).

    • The extracted lipids are saponified and transesterified to generate fatty acid methyl esters (FAMEs).

    • FAMEs are analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).

    • The relative amounts of individual fatty acids (e.g., stearic acid C18:0, oleic acid C18:1) are quantified to determine the MUFA/SFA ratio, which serves as an index of SCD1 activity.

cluster_invitro In Vitro Workflow cluster_assays Endpoint Assays start Start: Experimental Design culture 1. Cell Seeding & Adherence start->culture treatment 2. Treatment with this compound (Dose-Response) culture->treatment incubation 3. Incubation (e.g., 24-72h) treatment->incubation viability Viability/Proliferation (MTT, CCK-8) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis fatty_acid Fatty Acid Analysis (Gas Chromatography) incubation->fatty_acid western Protein Analysis (Western Blot) incubation->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis fatty_acid->analysis western->analysis

Figure 3: A generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of SCD1 with well-documented biological activity. Its ability to modulate cellular lipid composition triggers profound effects on multiple cancer-related signaling pathways, leading to decreased proliferation, induction of cell death, and suppression of cancer stemness. These characteristics make this compound an invaluable tool for researchers investigating the role of lipid metabolism in disease and a promising candidate for further exploration in drug development programs targeting metabolic vulnerabilities in cancer and other disorders.

References

CAY10566: A Technical Guide to a Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10566 is a potent, selective, and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases and cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies.

Discovery and Development

This compound was identified through a medicinal chemistry program aimed at developing potent and selective inhibitors of SCD1 based on a pyridazine carboxamide scaffold.[1] The discovery process involved the synthesis and screening of a series of related compounds to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and related pyridazine derivatives has been described in the literature.[2][3][4] The synthesis of this compound, with the chemical name 2-(6-(4-(2-chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, would likely involve the coupling of a substituted piperidinyl-pyridazine core with a 5-methyl-1,3,4-oxadiazole moiety.[5] The synthesis of the pyridazine core itself can be achieved through various heterocyclic chemistry reactions.[6]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the SCD1 enzyme.[7][8][9] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[10][11] By inhibiting SCD1, this compound blocks the formation of these monounsaturated fatty acids, leading to an accumulation of saturated fatty acids and a decrease in the overall cellular pool of monounsaturated fatty acids.[11] This alteration in the cellular lipid composition affects membrane fluidity, lipid-based signaling pathways, and energy metabolism, ultimately impacting cell proliferation and survival, particularly in cancer cells that exhibit a high dependence on de novo lipogenesis.[12]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound
ParameterSpecies/Cell LineValue (nM)Reference(s)
IC50 (SCD1 Enzymatic Assay) Mouse4.5[7][8][9]
Human26[7][8][9]
IC50 (Cellular Desaturation Assay) HepG26.8 - 7.9[8][9]
Table 2: In Vivo Pharmacokinetics of this compound
SpeciesDoseRouteCmax (Plasma)Cmax (Brain ECF)Reference(s)
Rat (Sprague-Dawley)Not SpecifiedNot Specified11,140.73 ng/g7.73 ng/g[12]
Mouse (NSG)50 mg/kgOralNot ReportedNot Reported[12]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelDosage and ScheduleOutcomeReference(s)
Glioblastoma (GBM)NSG Mice50 mg/kg, oral, dailySignificantly blocked tumor growth and improved survival[12][13]
MelanomaPatient-Derived XenograftNot SpecifiedModestly impeded tumor initiation and progression[14]
Akt-driven tumorsMice2.5 mg/kg, oral, twice dailyReduced mean tumor volume[8]
Ras-driven tumorsMice2.5 mg/kg, oral, twice dailyReduced mean tumor volume[8]

Signaling Pathways

The inhibition of SCD1 by this compound has been shown to modulate key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway. There is also evidence suggesting a connection to the PI3K/Akt/mTOR pathway.

AMPK Pathway

Inhibition of SCD1 by this compound leads to the activation of AMPK. Activated AMPK is a central regulator of cellular energy homeostasis and can inhibit anabolic processes like fatty acid synthesis while promoting catabolic processes such as fatty acid oxidation and autophagy. This activation of AMPK is a key mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells.

This compound This compound SCD1 SCD1 This compound->SCD1 inhibition MUFA_CoA Monounsaturated Fatty Acyl-CoAs SCD1->MUFA_CoA synthesis AMPK AMPK SCD1->AMPK indirect activation SFA_CoA Saturated Fatty Acyl-CoAs SFA_CoA->SCD1 substrate Cell_Growth Cell Growth and Proliferation AMPK->Cell_Growth inhibition Apoptosis Apoptosis AMPK->Apoptosis activation

This compound inhibits SCD1, leading to AMPK activation and subsequent effects on cell growth and apoptosis.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival.[15][16][17][18] Some studies suggest that SCD1 activity is regulated by the PI3K/Akt/mTOR pathway and that SCD1 inhibition can, in turn, affect this pathway.[11] The precise molecular mechanisms of this interplay in the context of this compound treatment are an area of ongoing investigation.

Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR SCD1 SCD1 mTOR->SCD1 potential regulation Lipogenesis Lipogenesis & Cell Survival SCD1->Lipogenesis

The potential regulation of SCD1 by the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of this compound. Specific parameters may vary based on the original developmental studies.

SCD1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the activity of the SCD1 enzyme.[19][20][21]

  • Enzyme Source: Microsomes prepared from cells or tissues overexpressing mouse or human SCD1.

  • Substrate: [14C]-Stearoyl-CoA.

  • Reaction Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors such as NADH and ATP.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme source, reaction buffer, and varying concentrations of this compound (or vehicle control).

    • Initiate the reaction by adding the [14C]-Stearoyl-CoA substrate.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., a strong base to saponify the lipids).

    • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

    • Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of [14C]-Oleate formed using a scintillation counter.

    • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

HepG2 Cellular Fatty Acid Desaturation Assay

This cell-based assay assesses the ability of this compound to inhibit SCD1 activity within a cellular context.[22][23][24]

  • Cell Line: HepG2 human hepatocellular carcinoma cells.

  • Substrate: Stable isotope-labeled fatty acid, such as [13C]-palmitic acid or [13C]-stearic acid.

  • Procedure:

    • Plate HepG2 cells in a suitable culture plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration.

    • Add the stable isotope-labeled fatty acid substrate to the culture medium and incubate for several hours.

    • Wash the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the labeled monounsaturated fatty acid to the labeled saturated fatty acid (e.g., [13C]-palmitoleate to [13C]-palmitate).

    • Calculate the percent inhibition of desaturation at each this compound concentration and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[25]

  • Animal Model: Immunocompromised mice (e.g., NSG mice).

  • Tumor Cells: A human cancer cell line known to express high levels of SCD1.

  • Procedure:

    • Implant the tumor cells subcutaneously or orthotopically into the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at a predetermined dose and schedule to the treatment group. The control group receives a vehicle control.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Analyze the data to determine the effect of this compound on tumor growth and overall survival.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SCD1 in health and disease. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics for metabolic disorders and various types of cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SCD1 inhibition.

References

CAY10566: A Potent Inhibitor of Fatty Acid Synthesis and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid synthesis is a critical metabolic pathway involved in various physiological processes, and its dysregulation is implicated in numerous diseases, including metabolic disorders and cancer. A key rate-limiting enzyme in this pathway is Stearoyl-CoA Desaturase (SCD), which catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The primary products of SCD, oleic acid and palmitoleic acid, are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[1][3] CAY10566 has emerged as a potent and selective inhibitor of SCD1, the primary isoform of SCD in humans, making it a valuable tool for studying the role of fatty acid metabolism in health and disease and a potential therapeutic agent.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[4] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in stearoyl-CoA to produce the monounsaturated fatty acid oleic acid.[5] This process is a critical step in the de novo synthesis of MUFAs.[2] By inhibiting SCD1, this compound effectively blocks the conversion of saturated long-chain fatty acyl-CoAs to their monounsaturated counterparts.[4][6] This disruption of fatty acid metabolism leads to an accumulation of SFAs and a depletion of MUFAs, which can trigger a cascade of cellular events, including the induction of apoptosis in cancer cells.[7][8]

The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays, demonstrating its high potency and selectivity for SCD1.

Quantitative Data on this compound Activity

The potency of this compound as an SCD1 inhibitor has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeSpecies/Cell LineSubstrateIC50 ValueReference
Enzymatic AssayMouse SCD1Not Specified4.5 nM[4][6][9]
Enzymatic AssayHuman SCD1Not Specified26 nM[4][6][9]
Cellular AssayHepG2Heptadecanoic Acid7.9 nM[6]
Cellular AssayHepG2Palmitic Acid6.8 nM[6]
Cellular AssayPANC-1Not Specified142.4 nM[10]

Signaling Pathways and Logical Relationships

The inhibition of SCD1 by this compound initiates a series of downstream effects that impact cellular signaling and metabolism. The following diagram illustrates the mechanism of action of this compound and its consequences on fatty acid synthesis.

Mechanism of Action of this compound in Fatty Acid Synthesis cluster_0 De Novo Fatty Acid Synthesis cluster_1 Inhibition by this compound cluster_2 Downstream Effects SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFA Product Increased_SFA Increased SFA levels Decreased_MUFA Decreased MUFA levels This compound This compound This compound->SCD1 Inhibition Apoptosis Apoptosis Increased_SFA->Apoptosis Decreased_MUFA->Apoptosis

Caption: Mechanism of this compound action on SCD1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols for evaluating the activity of this compound.

SCD1 Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of this compound on SCD1 enzyme activity.

Materials:

  • Microsomes from cells expressing SCD1 (e.g., mouse liver or recombinant human SCD1)

  • [14C]-Stearoyl-CoA (Substrate)

  • NADH

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and BSA.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiate the reaction by adding the SCD1-containing microsomes.

  • Start the enzymatic reaction by adding [14C]-Stearoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% KOH in methanol).

  • Saponify the lipids by heating at 80°C.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of [14C]-Oleate formed using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cellular Assay for Fatty Acid Desaturation

This protocol assesses the ability of this compound to inhibit fatty acid desaturation in a cellular context.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • [14C]-Palmitic acid or [14C]-Stearic acid

  • This compound

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • TLC or GC-MS system

Procedure:

  • Seed HepG2 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Add [14C]-labeled saturated fatty acid to the culture medium and incubate for a further period (e.g., 4-6 hours).

  • Wash the cells with PBS and harvest them.

  • Extract the total lipids from the cells.

  • Separate the fatty acid methyl esters by TLC or analyze by GC-MS.

  • Quantify the conversion of the labeled saturated fatty acid to its monounsaturated counterpart.

  • Determine the IC50 value for the inhibition of cellular fatty acid desaturation.

In Vivo Efficacy Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • High-SCD expressing cancer cells (e.g., G82 glioblastoma cells)

  • This compound

  • Vehicle for oral administration (e.g., corn oil or a formulation with PEG300, Tween80, and ddH2O)[4]

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Implant the cancer cells subcutaneously or orthotopically into the mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).[7]

  • Administer the vehicle to the control group.

  • Monitor tumor growth regularly by caliper measurements or bioluminescence imaging.[7]

  • Monitor the body weight and overall health of the mice.[7]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analyze the data to determine the effect of this compound on tumor growth and survival.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay SCD1 Enzymatic Assay Cellular_Assay Cellular Desaturation Assay Enzymatic_Assay->Cellular_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Cellular_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Viability_Assay->Apoptosis_Assay PK_Studies Pharmacokinetic Studies Apoptosis_Assay->PK_Studies Proceed to in vivo Xenograft_Model Tumor Xenograft Model PK_Studies->Xenograft_Model Efficacy_Assessment Efficacy Assessment (Tumor Growth, Survival) Xenograft_Model->Efficacy_Assessment PD_Studies Pharmacodynamic Studies (Biomarker Analysis) Efficacy_Assessment->PD_Studies

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a powerful research tool for elucidating the intricate role of SCD1 and fatty acid metabolism in various biological systems. Its high potency and selectivity make it an ideal candidate for further investigation as a potential therapeutic agent for diseases characterized by aberrant lipid metabolism, such as cancer and metabolic syndrome. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further understanding the multifaceted effects of this compound.

References

CAY10566: A Technical Guide to its Effects on Monounsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2] SCD1 is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearic acid (18:0) and palmitic acid (16:0), respectively.[3][4] This conversion is vital for numerous cellular processes, including membrane fluidity, lipid signaling, and energy storage.[3] Dysregulation of SCD1 activity has been implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the effects of this compound on monounsaturated fatty acids, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of SCD1.[1] By binding to the enzyme, this compound blocks the desaturation of stearoyl-CoA and palmitoyl-CoA, leading to a decrease in the cellular pool of monounsaturated fatty acids and a corresponding accumulation of saturated fatty acids.[2][3] This shift in the SFA/MUFA ratio can trigger a cascade of cellular events, including endoplasmic reticulum stress, apoptosis, and alterations in membrane composition and signaling pathways.[5][6]

Quantitative Effects of this compound on Monounsaturated Fatty Acids

The inhibitory potency of this compound has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data on the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50Reference
SCD1Mouse4.5 nM[1][7]
SCD1Human26 nM[1][7]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50EffectReference
HepG2Conversion of SFA-CoA to MUFA-CoA7.9 nM / 6.8 nMInhibition of MUFA synthesis[1][7]
Infiltrating Ductal Carcinoma Tissue ExplantsSCD1 Activity Index (18:1n-9/18:0)Not specifiedDose-dependent decrease[8]
PANC-1Free Fatty Acid Content71.0 nM and 142.0 nMSignificant reduction[9]
Ovarian Cancer Cells (PA-1 and SKOV-3)Desaturase Activity (C16:1n7/C16:0 and C18:1n9c/C18:0)20 nMSignificant reduction in ratios[10]

Signaling Pathways and Experimental Workflows

SCD1 Signaling Pathway

The following diagram illustrates the central role of SCD1 in fatty acid metabolism and the mechanism of action for this compound.

SCD1_Pathway cluster_SFA Saturated Fatty Acyl-CoAs cluster_MUFA Monounsaturated Fatty Acyl-CoAs cluster_downstream Downstream Cellular Processes Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) SCD1 SCD1 Stearoyl-CoA (18:0)->SCD1 Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0)->SCD1 Oleoyl-CoA (18:1) Oleoyl-CoA (18:1) Membrane Fluidity Membrane Fluidity Oleoyl-CoA (18:1)->Membrane Fluidity Energy Storage Energy Storage Oleoyl-CoA (18:1)->Energy Storage Palmitoleoyl-CoA (16:1) Palmitoleoyl-CoA (16:1) Lipid Signaling Lipid Signaling Palmitoleoyl-CoA (16:1)->Lipid Signaling SCD1->Oleoyl-CoA (18:1) SCD1->Palmitoleoyl-CoA (16:1) This compound This compound This compound->SCD1

Caption: this compound inhibits SCD1, blocking MUFA synthesis.

Experimental Workflow: Assessing the Effect of this compound on Cellular Fatty Acid Profiles

The following diagram outlines a typical experimental workflow to determine the impact of this compound on the fatty acid composition of cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed cells B Allow cells to adhere A->B C Treat with this compound (various concentrations) B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Harvest cells D->E F Lipid Extraction E->F G Fatty Acid Methylation F->G H Gas Chromatography-Mass Spectrometry (GC-MS) G->H I Quantify Fatty Acid Species H->I

Caption: Workflow for analyzing this compound's effect on fatty acids.

Experimental Protocols

Protocol 1: Determination of Cellular Fatty Acid Composition by Gas Chromatography

This protocol is adapted from methodologies described for analyzing fatty acid profiles in cell culture experiments.[8]

1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2, PANC-1) in appropriate culture vessels and media. b. Allow cells to reach a desired confluency (e.g., 70-80%). c. Prepare stock solutions of this compound in a suitable solvent, such as DMSO.[1] d. Treat cells with varying concentrations of this compound or vehicle control (DMSO). e. Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[8]

2. Lipid Extraction: a. After incubation, wash the cells with phosphate-buffered saline (PBS). b. Harvest the cells by scraping or trypsinization. c. Pellet the cells by centrifugation. d. Extract total lipids from the cell pellet using a chloroform:methanol mixture (e.g., 2:1 v/v), a modification of the Folch method.

3. Fatty Acid Methyl Ester (FAME) Preparation: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Transesterify the fatty acids to their methyl esters by adding a reagent such as 14% boron trifluoride in methanol and heating at 100°C for 1 hour.

4. Gas Chromatography (GC) Analysis: a. Extract the FAMEs with a nonpolar solvent like hexane. b. Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for FAME separation). c. Identify individual fatty acid methyl esters by comparing their retention times with those of known standards. d. Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

Protocol 2: Cell Viability Assay

This protocol is based on the use of MTT or SRB assays to assess the cytotoxic effects of this compound.[9][11]

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density. b. Allow the cells to attach and grow for 24 hours.

2. Compound Treatment: a. Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). b. Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. Viability Measurement (MTT Assay Example): a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). c. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of SCD1 and monounsaturated fatty acids in various biological processes. Its high potency and selectivity allow for the precise modulation of the cellular SFA/MUFA ratio, providing insights into the downstream consequences of SCD1 inhibition. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of metabolism, oncology, and other areas where lipid homeostasis is a key factor. Further research into the in vivo efficacy and safety of this compound and other SCD1 inhibitors is warranted to explore their full therapeutic potential.[3][5]

References

Preliminary Studies on CAY10566: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The information presented herein is intended to support further investigation and drug development efforts by consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets SCD1, a critical enzyme in lipid metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile has been shown to induce a variety of downstream effects, including the activation of stress pathways and the inhibition of cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

ParameterSpeciesAssay SystemValue (IC50)Reference
SCD1 InhibitionMouseEnzymatic Assay4.5 nM[1]
SCD1 InhibitionHumanEnzymatic Assay26 nM[1]
Conversion of Heptadecanoic AcidHumanHepG2 Cells7.9 nM[1]
Conversion of Palmitic AcidHumanHepG2 Cells6.8 nM[1]

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointConcentrationEffectReference
Swiss 3T3ProliferationCell Growth0.0001-10 µMConcentration-dependent decrease[2]
PANC-1ViabilityCell Viability142.40 nM (IC50)Reduction in viability[3]
PANC-1ApoptosisApoptosis Induction2 µMSignificant increase[3]
HepG2ViabilityCell Viability~6 µM (IC50)Reduction in viability[2]

Table 2: Cellular Effects of this compound

Animal ModelTumor TypeDosing RegimenOutcomeReference
Mouse XenograftAkt-driven tumors2.5 mg/kg, orally, twice dailyReduced tumor volume[4]
Mouse XenograftRas-driven tumors2.5 mg/kg, orally, twice dailyReduced tumor volume[4]
Mouse Orthotopic XenograftGlioblastoma (G82)50 mg/kg, orally, twice dailyBlocked tumor growth, improved survival[5]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for the assessment of this compound's effect on the viability of HepG2 human hepatocellular carcinoma cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3.5 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Cover the plate with aluminum foil and agitate on an orbital shaker for 15 minutes. Read the absorbance at 590 nm with a reference wavelength of 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of cancer.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., PANC-1, LNCaP)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 90% Corn Oil or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation. For oral administration, a common vehicle is corn oil with 10% DMSO.[2] Administer this compound orally via gavage at the desired dose (e.g., 2.5 mg/kg or 50 mg/kg) twice daily.[4][5] The control group receives the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Western Blot Analysis of Phosphorylated AMPK and AKT

This protocol describes the detection of phosphorylated (activated) forms of AMPK and AKT in cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPKα and anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To detect total AMPK and total Akt, the membrane can be stripped and re-probed with the respective total protein antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound.

SCD1_Inhibition_Pathway cluster_cytoplasm Cytoplasm This compound This compound SCD1 SCD1 This compound->SCD1 inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) SCD1->MUFA catalyzes conversion of AMPK AMPK SCD1->AMPK inhibits pAMPK p-AMPK (Activated) CellGrowth Cell Growth & Proliferation SCD1->CellGrowth promotes Lipogenesis Lipogenesis SCD1->Lipogenesis promotes SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 AMPK->pAMPK activates AMPK->Lipogenesis inhibits pAMPK->Lipogenesis inhibits

Caption: this compound inhibits SCD1, leading to AMPK activation and reduced lipogenesis.

PI3K_AKT_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT/mTOR Pathway cluster_inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1 SREBP-1 mTOR->SREBP1 SCD1 SCD1 SREBP1->SCD1 upregulates Lipogenesis Lipogenesis & Cell Proliferation SCD1->Lipogenesis This compound This compound This compound->SCD1 inhibits

Caption: The PI3K/AKT/mTOR pathway upregulates SCD1, a process targeted by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., HepG2, PANC-1) Treatment This compound Treatment CellCulture->Treatment ViabilityAssay Viability/Proliferation Assay (e.g., MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Treatment->ApoptosisAssay WesternBlot Western Blot (e.g., p-AMPK, p-AKT) Treatment->WesternBlot Xenograft Mouse Xenograft Model DrugAdmin This compound Administration Xenograft->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement Toxicity Toxicity Assessment (Body Weight) DrugAdmin->Toxicity Endpoint Endpoint Analysis (Tumor Excision) TumorMeasurement->Endpoint Toxicity->Endpoint

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Methodological & Application

CAY10566: Application Notes and Protocols for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2][3] SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules.[4][5] Inhibition of SCD1 with this compound has been shown to impact cell proliferation, induce apoptosis, and modulate key signaling pathways in various cancer cell lines, making it a valuable tool for in vitro research in oncology and metabolic diseases.[6][7]

This document provides detailed protocols and application notes for the use of this compound in in vitro cell culture experiments.

Data Presentation

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across different assays and cell lines.

Table 1: IC50 Values for this compound

TargetSpeciesAssay TypeIC50 ValueReference
SCD1MouseEnzymatic Assay4.5 nM[1][2]
SCD1HumanEnzymatic Assay26 nM[1][2]
Fatty Acid DesaturationHuman (HepG2 cells)Cellular Assay6.8 - 7.9 nM[2][3]
Cell ViabilityHuman (PANC-1 cells)MTT Assay (120h)142.4 nM[8]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeConcentrationObserved EffectReference
Swiss 3T3Proliferation Assay0.0001 - 10 µMConcentration-dependent decrease in cell proliferation[2]
WiDrCell Viability20 µMDecreased cell viability[6]
WiDrSpheroid Formation20 µMInhibition of spheroid formation[6]
PANC-1Cell Viability (with Gemcitabine)71.0 nMSignificant decrease in cell viability compared to this compound alone[8]
4T1 (co-cultured with CD8+ T cells)Apoptosis Assay1 µMIncreased cancer cell apoptosis[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a general procedure for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (Cayman Chemical or other supplier)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Adherent cancer cell line of interest (e.g., PANC-1, HepG2, WiDr)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[1][2]

    • Store the stock solution at -20°C or -80°C.[2]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.5%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the treatment wells) and wells with medium only (no cells) as a blank.

    • Incubate the plate for the desired treatment period (e.g., 48, 72, or 120 hours).[6][8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of SCD1 Inhibition by this compound

SCD1_Inhibition_Pathway cluster_upstream Upstream Regulators cluster_SCD1 SCD1 Regulation cluster_downstream Downstream Effects SREBP1c SREBP1c SCD1 SCD1 (Stearoyl-CoA Desaturase 1) SREBP1c->SCD1 Activates LXR LXR LXR->SCD1 Activates Insulin Insulin/Growth Factors Insulin->SCD1 Activates MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Converts Cell_Proliferation Cell Proliferation SCD1->Cell_Proliferation Promotes SFA Saturated Fatty Acids (e.g., Palmitoyl-CoA, Stearoyl-CoA) SFA->SCD1 Lipid_Synthesis Lipid Synthesis & Membrane Fluidity MUFA->Lipid_Synthesis Signaling Signaling Pathways (Akt, AMPK) MUFA->Signaling Lipid_Synthesis->Cell_Proliferation Promotes Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis This compound This compound This compound->SCD1 Inhibits This compound->Cell_Proliferation Inhibits This compound->Apoptosis Induces

Caption: this compound inhibits SCD1, blocking MUFA synthesis and affecting downstream pathways.

Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Cell_Culture Maintain Cell Culture Start->Cell_Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_this compound Prepare this compound Stock (e.g., 10 mM in DMSO) Treat_Cells Treat with Serial Dilutions of this compound Prepare_this compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 48-120h) Treat_Cells->Incubate Assay Perform Endpoint Assay (e.g., MTT, Apoptosis Assay) Incubate->Assay Data_Acquisition Acquire Data (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50, etc.) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for in vitro experiments using the SCD1 inhibitor this compound.

References

Application Notes and Protocols for CAY10566 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in preclinical mouse models. This compound is an orally bioavailable compound that has demonstrated efficacy in various disease models, including oncology, metabolic disorders, and inflammatory conditions. This document outlines its mechanism of action, summarizes key quantitative data from in vivo studies, and offers detailed experimental protocols and visualizations to facilitate the design and execution of future research.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs) like stearate and palmitate.[3] This conversion is vital for the synthesis of complex lipids such as triglycerides and phospholipids, which are essential components of cellular membranes and play roles in signaling and energy storage.[4][5]

By blocking SCD1, this compound disrupts lipid homeostasis, leading to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA/MUFA ratio can induce cellular stress, including endoplasmic reticulum (ER) stress and apoptosis, and modulate key signaling pathways involved in cell growth, proliferation, and metabolism.[4][6] this compound is a potent inhibitor with IC50 values of 4.5 nM and 26 nM in mouse and human enzymatic assays, respectively.[1][2][7]

SCD1_Mechanism cluster_SCD1_Reaction SCD1-Catalyzed Reaction Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs SCD1 SCD1 Saturated Fatty Acyl-CoAs->SCD1 Substrate Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs SCD1->Monounsaturated Fatty Acyl-CoAs Product This compound This compound This compound->SCD1 Inhibition

Caption: this compound inhibits the SCD1-mediated conversion of SFAs to MUFAs.

Applications in Preclinical Mouse Models

This compound has been successfully employed in a variety of mouse models to investigate its therapeutic potential.

  • Oncology: In cancer models, SCD1 inhibition by this compound has been shown to suppress tumor growth and prolong survival.[6] It has demonstrated efficacy in glioblastoma, ovarian cancer, and melanoma models by inducing cancer cell apoptosis and ferroptosis.[4][6][8] It can be used as a monotherapy or in combination with standard-of-care agents like temozolomide (TMZ).[4]

  • Metabolic Diseases: this compound has been used to study non-alcoholic fatty liver disease (NAFLD) and obesity. In mice fed a high-fat diet, the inhibitor was shown to ameliorate hepatic steatosis and reduce lipid accumulation in the liver.[9][10] The mechanism involves the activation of AMPK-mediated lipophagy.[9][10]

  • Inflammatory and Autoimmune Diseases: In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis, this compound treatment reduced disease severity, delayed onset, and attenuated neuroinflammation.[11] Studies have also suggested a role for SCD1 inhibition in mitigating colitis.[12]

  • Neurodegenerative Diseases: Research indicates that inhibiting SCD1 with this compound can ameliorate alpha-synuclein cytotoxicity, suggesting a potential therapeutic avenue for Parkinson's disease.[7][13]

Quantitative Data Summary

The following table summarizes dosages and significant findings from various in vivo studies using this compound in mouse models.

Mouse Model (Strain, Disease)This compound DosageAdministration RouteTreatment DurationKey Outcomes
Glioblastoma (NSG Mice) 50 mg/kg, twice daily (with weekend breaks)Oral GavageUntil endpointSignificantly blocked tumor growth and improved survival.[4][14]
NAFLD (C57BL/6 Mice on HFD) 7.5 mg/kg, once every three daysIntraperitoneal Injection14 weeksDecreased hepatic steatosis and lipid droplet accumulation.[10]
Akt-Driven Tumors 2.5 mg/kg, twice dailyOral Gavage13-14 daysReduced mean tumor volume.[2][15][16]
Ovarian Cancer (Xenograft) Not specifiedNot specifiedNot specifiedSuppressed tumor formation.[6]
Melanoma Lung Metastasis Not specifiedNot specifiedNot specifiedDecreased lung metastasis and prolonged survival.[6]
EAE (Autoimmunity) Not specifiedNot specifiedNot specifiedReduced disease severity and incidence.[11]

Key Signaling Pathways

SCD1 inhibition by this compound impacts multiple downstream signaling pathways that are crucial for cell survival and metabolism. The alteration of membrane lipid composition and the accumulation of SFAs trigger cellular responses that can be therapeutically exploited.

SCD1_Signaling cluster_Pathways Affected Cellular Processes & Pathways This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits MUFA MUFA Levels (Oleate, etc.) SCD1->MUFA Decreases SFA SFA Levels (Stearate, etc.) SCD1->SFA Increases PI3K_AKT PI3K/Akt/mTOR (Growth & Proliferation) MUFA->PI3K_AKT Modulates AMPK AMPK Signaling (Metabolic Regulation) MUFA->AMPK Inhibits Lipophagy via SREBP SREBP Signaling (Lipid Homeostasis) MUFA->SREBP Regulates Apoptosis Apoptosis / Ferroptosis (Cell Death) SFA->Apoptosis Induces Inflammation Inflammation (NF-κB) SFA->Inflammation Promotes

Caption: Key signaling pathways modulated by SCD1 inhibition with this compound.

Experimental Protocols

Here we provide detailed protocols for two common applications of this compound in mouse models.

Protocol 1: Glioblastoma (GBM) Orthotopic Xenograft Model

Objective: To evaluate the efficacy of this compound as a single agent in reducing tumor growth and improving survival in a mouse model of GBM.[4]

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Corn Oil)[1]

  • Immunocompromised mice (e.g., NSG mice)

  • Luciferase-expressing human GBM cells (e.g., G82)[4]

  • Stereotactic surgery equipment

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • This compound Formulation: Prepare a stock solution of this compound in DMSO. For oral gavage, a final formulation can be made by mixing the DMSO stock with corn oil. For example, a 9 mg/ml solution can be made by adding 50 μL of a DMSO stock to 950 μL of corn oil.[1] Prepare fresh daily.

  • Tumor Cell Implantation: Anesthetize mice and intracranially implant luciferase-expressing GBM cells using a stereotactic apparatus.

  • Tumor Growth Monitoring: Allow tumors to establish for approximately 3 days post-implantation.[4] Monitor tumor growth via bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Treatment Initiation: Once tumors are established, randomize mice into two groups: Vehicle control and this compound treatment.

  • Drug Administration: Administer this compound at 50 mg/kg via oral gavage, twice daily, Monday through Friday (with a break on weekends).[4] Administer an equivalent volume of vehicle to the control group.

  • Monitoring: Monitor mouse body weight and general health daily.[4] Perform bioluminescence imaging weekly to track tumor burden.[4][14]

  • Endpoint Analysis: Continue treatment until mice reach a predetermined humane endpoint (e.g., significant weight loss, neurological symptoms).

    • Survival: Record survival data and generate Kaplan-Meier curves.[4]

    • Histology: At endpoint, perfuse mice and collect brains. Fix tissues in formalin for immunohistochemistry (IHC) analysis of apoptosis markers (e.g., cleaved caspase-3) and angiogenesis (e.g., CD31).[4]

Protocol 2: High-Fat Diet (HFD)-Induced NAFLD Model

Objective: To assess the ability of this compound to ameliorate hepatic steatosis in a diet-induced mouse model of NAFLD.[10]

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline with minimal DMSO/Tween 80 for solubility)

  • C57BL/6 mice (6 weeks old)

  • Normal chow diet (NCD) and High-Fat Diet (HFD)

  • Equipment for blood collection and tissue harvesting

  • Oil Red O stain, H&E stain

Procedure:

  • This compound Formulation: Prepare a solution of this compound suitable for intraperitoneal (IP) injection. Ensure the final concentration of solvents like DMSO is minimal to avoid toxicity.

  • Dietary Induction: Acclimate mice for one week. Divide mice into three groups:

    • Group 1: NCD + Vehicle (n=10)

    • Group 2: HFD + Vehicle (n=10)

    • Group 3: HFD + this compound (n=10)

  • Treatment: Feed mice their respective diets for 14 weeks.[10] For Group 3, administer this compound at 7.5 mg/kg via IP injection once every three days for the entire 14-week period.[10] Administer vehicle to Groups 1 and 2 on the same schedule.

  • Monitoring: Measure body weights weekly.[10]

  • Endpoint Analysis: At the end of 14 weeks, fast mice overnight and then sacrifice.

    • Blood Analysis: Collect blood via cardiac puncture to measure serum levels of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).[10]

    • Liver Analysis: Harvest the liver and weigh it.

    • Histology: Fix a portion of the liver in formalin for H&E staining to assess steatosis. Embed another portion in OCT compound and freeze for Oil Red O staining to visualize lipid droplets.[10]

    • Western Blot/PCR: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of protein (e.g., AMPK, SCD1) and gene expression levels.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting an in vivo study with this compound.

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Analysis Phase 3: Analysis A1 Select Mouse Model (e.g., Xenograft, HFD) A2 Prepare this compound Formulation & Vehicle Control A1->A2 A3 Acclimate Animals A2->A3 B1 Induce Disease Model (e.g., Tumor Implant, HFD Start) A3->B1 Start Experiment B2 Randomize into Groups (Vehicle vs. This compound) B1->B2 B3 Administer Treatment (Oral, IP, etc.) B2->B3 B4 Monitor Health (Weight, Behavior) B3->B4 C1 In-life Measurements (e.g., Tumor Imaging) B4->C1 C2 Endpoint Collection (Blood, Tissues) B4->C2 Reach Endpoint C1->C2 C3 Ex-vivo Analysis (Histology, Western Blot) C2->C3 C4 Data Analysis & Reporting C3->C4

Caption: A generalized workflow for in vivo studies using this compound.

Conclusion

This compound is a valuable research tool for investigating the role of SCD1 and lipid metabolism in various pathological states. Its oral bioavailability and proven efficacy in multiple mouse models make it a strong candidate for preclinical studies. Proper experimental design, including appropriate formulation, dosing regimen, and selection of endpoints, is critical for obtaining robust and reproducible results. These notes provide a foundational framework to guide researchers in effectively utilizing this compound in their in vivo experiments.

References

Application Notes and Protocols for CAY10566 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] SCD1 is implicated in various cellular processes, including membrane fluidity, signaling, and energy storage.[3][4] Upregulation of SCD1 has been observed in numerous cancers, correlating with tumor growth, metastasis, and resistance to therapy.[3][5] Inhibition of SCD1 by this compound presents a promising therapeutic strategy by disrupting lipid metabolism in cancer cells, leading to reduced proliferation and induction of apoptosis.[5][6] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, summarizing key experimental parameters and providing detailed protocols to guide researchers in their study design.

Mechanism of Action

This compound selectively inhibits SCD1, thereby blocking the conversion of saturated fatty acids (e.g., palmitoyl-CoA and stearoyl-CoA) into monounsaturated fatty acids (e.g., palmitoleoyl-CoA and oleoyl-CoA).[1][2] This disruption of de novo monounsaturated fatty acid synthesis leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptotic cell death in cancer cells.[3] The inhibition of SCD1 can also impact cellular membrane composition and fluidity, affecting signaling pathways crucial for cancer cell survival and proliferation.[7]

cluster_0 Cellular Lipid Metabolism cluster_1 Mechanism of this compound SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1 SCD1 (Stearoyl-CoA Desaturase 1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1->MUFA ER_Stress ER Stress & Apoptosis Membrane_Fluidity Altered Membrane Fluidity Signaling Disrupted Cell Signaling PL Membrane Phospholipids MUFA->PL CE Cholesteryl Esters MUFA->CE TAG Triacylglycerols MUFA->TAG This compound This compound This compound->Inhibition Inhibition->SCD1 Inhibits Proliferation Decreased Cancer Cell Proliferation ER_Stress->Proliferation Membrane_Fluidity->Proliferation Signaling->Proliferation cluster_workflow Xenograft Study Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous or Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanasia and Tissue Collection Monitoring->Endpoint

References

Application Notes and Protocols: CAY10566 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CAY10566 is a potent, selective, and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated long-chain fatty acyl-CoAs into monounsaturated fatty acyl-CoAs, which are essential components of cell membranes and signaling molecules.[3][4] The inhibition of SCD1 by this compound has been shown to impact lipid homeostasis, cell proliferation, and has demonstrated therapeutic potential in models of cancer and metabolic diseases.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in research and drug development applications.

Physicochemical Properties

This compound is supplied as a white to yellow crystalline solid.[6][7] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 389.81 g/mol [1][6]
Molecular Formula C₁₈H₁₇ClFN₅O₂[1][6]
Purity ≥98%[3][7]
CAS Number 944808-88-2[1][6]

Solubility Data

The solubility of this compound varies significantly across different solvents. It is crucial to select the appropriate solvent for your experimental needs. For aqueous-based assays, a stock solution in an organic solvent must first be prepared.

SolventSolubilityNotesReference
DMSO 10 - 78 mg/mL (approx. 25 - 200 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][1][3][7]
Dimethylformamide (DMF) ~20 mg/mLCan be used as an intermediate solvent for aqueous dilutions.[7][3][7][8]
Ethanol ~0.15 mg/mLSparingly soluble.[3][7][8]
Water InsolubleNot suitable for direct dissolution.[1]
DMF:PBS (pH 7.2) (1:5) ~0.15 mg/mLFor aqueous buffers, dissolve in DMF first, then dilute.[7][3][7]
In Vivo Formulation 1 ≥ 2.5 mg/mL10% DMSO, 90% Corn Oil.[6]
In Vivo Formulation 2 ≥ 2.08 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureStabilityNotesReference
Solid Powder -20°C≥ 4 yearsStore desiccated.[3][7]
In Solvent -80°C~1 yearAliquot to avoid repeated freeze-thaw cycles.[1][1][9]
In Solvent -20°C~6 months[6]
Aqueous Solution Room Temperature≤ 1 dayNot recommended for storage. Prepare fresh daily.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vial

  • Vortex mixer and/or sonicator

  • Sterile, RNase/DNase-free polypropylene cryovials for aliquoting

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.898 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.01 mol/L x 389.81 g/mol = 0.003898 g = 3.898 mg

  • Dissolution: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[6][9] Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[1][9]

G cluster_prep Preparation cluster_storage Storage cluster_usage Usage start 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO start->add_solvent Calculate required volume vortex 3. Vortex/Sonicate until Dissolved add_solvent->vortex aliquot 4. Aliquot into Cryovials vortex->aliquot Ensure full dissolution store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Dilute to Working Concentration thaw->dilute use 8. Use in Experiment dilute->use

Caption: this compound inhibits SCD1, blocking monounsaturated fatty acid synthesis.

Safety Precautions

This compound is for research use only and is not for human or veterinary use. [3]It should be considered a hazardous material. [7]Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

References

CAY10566 Application Notes: Solubility, Protocols, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of CAY10566, a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), and protocols for its use in research settings. This compound is a valuable tool for studying the role of lipid metabolism in various physiological and pathological processes, including cancer.[1][2][3]

Solubility Data

This compound is a crystalline solid that is soluble in several organic solvents but sparingly soluble in aqueous solutions.[4] The solubility of this compound can vary between suppliers and batches. It is recommended to use fresh DMSO for preparing stock solutions, as moisture can reduce solubility.[1] For some applications, sonication may be recommended to aid dissolution.[5]

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molarity (mM)Source
Dimethyl Sulfoxide (DMSO)10-[4][6]
Dimethyl Sulfoxide (DMSO)78200.09[1]
Dimethyl Sulfoxide (DMSO)2461.57[5]
Dimethylformamide (DMF)20-[4][6]
Ethanol0.15-[4][6]
WaterInsoluble-[1]
DMF:PBS (pH 7.2) (1:5)0.15-[4][6]

Experimental Protocols

Below are protocols for preparing this compound solutions for in vitro and in vivo studies. When preparing solutions, it is best practice to add solvents sequentially and ensure the solution is clear before adding the next solvent.[3]

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or for the preparation of formulations for in vivo studies.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound, which has a molecular weight of 389.8 g/mol ).

  • Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution to aid dissolution.[5]

  • Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[7]

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

This protocol describes the dilution of a DMSO stock solution into an aqueous cell culture medium. Note that high concentrations of this compound in aqueous media may lead to precipitation.[8]

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Add the diluted this compound solution to the cells. If precipitation is observed upon dilution in the aqueous medium, sterile filtration using a 0.22 µm filter may be considered to remove insoluble particles.[8]

Protocol 3: Preparation of this compound for In Vivo Oral Administration

This protocol provides an example of a formulation for the oral administration of this compound in mice.[1][5][7]

Materials:

  • This compound DMSO stock solution

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

  • Sterile tubes

Procedure for a PEG300/Tween-80 Formulation: [5][7]

  • Prepare a working solution by adding the required volume of the this compound DMSO stock solution to a tube.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween-80 and mix until the solution is clear.

  • Add saline to reach the final desired volume and mix thoroughly.

  • For example, to prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[7] This yields a clear solution of approximately 2.08 mg/mL.[7]

Procedure for a Corn Oil Formulation: [1][7]

  • Prepare a working solution by adding the required volume of the this compound DMSO stock solution to a tube.

  • Add corn oil to reach the final desired volume and mix thoroughly to create a homogenous suspension.

  • For example, to prepare a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly.[7]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][4] The inhibition of SCD1 by this compound leads to a decrease in the cellular pool of MUFAs, which can have significant downstream effects on cancer cells, including the inhibition of proliferation and induction of apoptosis.[2][9] In some cancer models, SCD1 inhibition has been shown to suppress signaling pathways such as the Akt/mTOR pathway.[2]

CAY10566_Mechanism_of_Action cluster_cell Cancer Cell SFA Saturated Fatty Acids (SFAs) SCD1 SCD1 SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (MUFAs) Proliferation Cell Proliferation & Survival MUFA->Proliferation SCD1->MUFA Catalyzes conversion Apoptosis Apoptosis SCD1->Apoptosis Inhibition leads to This compound This compound This compound->SCD1 Inhibits CAY10566_In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Dilute in Media) prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Seed Cancer Cells cell_culture->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis western Western Blot (e.g., for SCD1, Akt) incubation->western

References

Application Notes and Protocols for CAY10566 in Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Emerging evidence highlights the critical role of lipid metabolism in the survival, self-renewal, and tumorigenicity of cancer stem cells (CSCs). CSCs often exhibit a higher ratio of MUFAs to SFAs, contributing to membrane fluidity and signaling pathways essential for maintaining their stem-like properties.[3][4] By inhibiting SCD1, this compound disrupts this lipid balance, offering a targeted approach to eradicate the CSC population, which is often resistant to conventional therapies and responsible for tumor recurrence and metastasis.[3][5] These application notes provide a comprehensive overview of this compound's effects on CSCs and detailed protocols for its use in key in vitro assays.

Mechanism of Action

This compound exerts its anti-cancer stem cell effects by inhibiting the enzymatic activity of SCD1. This leads to a decrease in the production of MUFAs, altering the lipid composition of cellular membranes and disrupting downstream signaling pathways crucial for CSC maintenance. Key affected pathways include:

  • Wnt/β-catenin Signaling: The production of MUFAs is linked to the proper acylation and signaling of Wnt ligands. Inhibition of SCD1 can disrupt this pathway, which is fundamental for CSC self-renewal.[1][3]

  • Hippo-YAP Signaling: SCD1 activity has been associated with the activation of the transcriptional co-activators YAP and TAZ, which are critical for the spheroid formation and survival of lung cancer stem cells.[3]

  • SREBP Signaling: Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipid homeostasis. Inhibition of SCD1 can suppress SREBP signaling, impacting lipid and cholesterol metabolism in cancer cells.[6]

  • NF-κB Signaling: A positive feedback loop has been identified between NF-κB signaling and SCD1, which regulates the CSC phenotype. This compound has been shown to downregulate NF-κB.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines and enzymatic assays.

ParameterSpecies/Cell LineValueReference
IC50 (Enzymatic Assay) Mouse SCD14.5 nM[1][2]
Human SCD126 nM[1][2]
IC50 (Cell-Based Assay) HepG2 (SFA to MUFA conversion)6.8 - 7.9 nM[2]
WiDr (Colon Cancer, Monolayer)~20 µM (Significant viability decrease)[6]
Pancreatic Cancer (PANC-1)142.4 nM[7]
Ovarian Cancer (PA-1, SKOV-3)Effective at 5-100 nM[8]
Effect on Spheroid Formation Colon CSCs (HCT116)Inhibition of spheroid formation[3][4]
Ovarian CSCsReduction in sphere-forming efficiency
Lung CSCsReduction in sphere-forming efficiency
In Vivo Efficacy Glioma Stem-like XenograftSuppressed tumor growth and prolonged survival[2]
Ovarian CSC XenograftSuppressed tumor formation[2]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in Cancer Stem Cells This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits MUFAs Monounsaturated Fatty Acids (MUFAs) SCD1->MUFAs Converts Membrane_Fluidity Altered Membrane Fluidity SCD1->Membrane_Fluidity Maintains SREBP SREBP Signaling SCD1->SREBP NFkB NF-κB Signaling SCD1->NFkB SFAs Saturated Fatty Acids (SFAs) Wnt Wnt/β-catenin Signaling MUFAs->Wnt YAP_TAZ Hippo-YAP/TAZ Signaling MUFAs->YAP_TAZ CSC_Properties Decreased CSC Properties: - Self-Renewal - Spheroid Formation - Tumorigenicity Membrane_Fluidity->CSC_Properties Impacts Wnt->CSC_Properties Impacts YAP_TAZ->CSC_Properties Impacts SREBP->CSC_Properties Impacts NFkB->CSC_Properties Impacts

Caption: this compound inhibits SCD1, disrupting MUFA synthesis and key CSC signaling pathways.

Experimental Workflow for this compound Treatment of CSCs Start Start: Cancer Cell Line Enrichment CSC Enrichment (e.g., Spheroid Culture, FACS for markers) Start->Enrichment Treatment This compound Treatment (Dose-response & time-course) Enrichment->Treatment Analysis Analysis Treatment->Analysis Spheroid Spheroid Formation Assay Analysis->Spheroid Flow Flow Cytometry (ALDH Activity, CSC Markers) Analysis->Flow Western Western Blot (Stemness Proteins) Analysis->Western Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Analysis->Viability End End: Data Interpretation Spheroid->End Flow->End Western->End Viability->End

Caption: General workflow for investigating this compound's effects on cancer stem cells.

Experimental Protocols

Spheroid Formation Assay

This assay assesses the ability of cancer stem cells to form three-dimensional spheroids in non-adherent conditions, a key characteristic of self-renewal.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Serum-free spheroid medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

  • Ultra-low attachment plates (e.g., Corning® Costar®)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microscope with imaging capabilities

Protocol:

  • Cell Preparation:

    • Culture cells in standard 2D culture flasks until they reach 70-80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free spheroid medium and perform a cell count to determine viability.

  • Seeding:

    • Prepare a single-cell suspension in spheroid medium.

    • Seed cells into ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well in a final volume of 100 µL. The optimal seeding density should be determined empirically for each cell line.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in spheroid medium. A suggested starting concentration range is 10 nM to 50 µM.

    • Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

    • Add the this compound dilutions or vehicle control to the wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.

    • Monitor spheroid formation every 2-3 days using a microscope.

  • Analysis:

    • After the incubation period, capture images of the spheroids in each well.

    • Quantify the number and size (diameter or volume) of spheroids per well using imaging software (e.g., ImageJ).

    • The effect of this compound is determined by the reduction in the number and/or size of spheroids compared to the vehicle control.

ALDH Activity Assay using Flow Cytometry

This protocol measures the activity of aldehyde dehydrogenase (ALDH), a functional marker for cancer stem cells in various tumors.

Materials:

  • Cancer cells (monolayer or from spheroids)

  • This compound

  • ALDEFLUOR™ Kit (STEMCELL Technologies)

  • ALDEFLUOR™ Assay Buffer

  • ALDEFLUOR™ DEAB Reagent (control)

  • Propidium Iodide (PI) for dead cell exclusion

  • Flow cytometer

Protocol:

  • Cell Preparation and Treatment:

    • Treat cancer cells with various concentrations of this compound (e.g., 100 nM to 20 µM) or a DMSO vehicle control for 24-72 hours.

    • Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

  • ALDEFLUOR™ Staining:

    • For each sample, prepare a "test" tube and a "control" tube.

    • To the "control" tube, add the ALDH inhibitor DEAB. This will be used to set the gate for the ALDH-positive population.

    • Add the activated ALDEFLUOR™ substrate to both the "test" and "control" tubes.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Following incubation, centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.

    • Add PI to each tube just before analysis to exclude dead cells.

    • Analyze the samples on a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.

    • Quantify the percentage of ALDH+ cells in the this compound-treated samples compared to the vehicle control.

Western Blotting for Stemness Markers

This protocol is for detecting the expression levels of key cancer stem cell transcription factors, such as SOX2 and Oct4, following treatment with this compound.

Materials:

  • Cancer cells treated with this compound and controls

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SOX2, anti-Oct4, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse the this compound-treated and control cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-SOX2 or anti-Oct4) overnight at 4°C, diluted according to the manufacturer's recommendations.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in SOX2 or Oct4 expression in response to this compound treatment.

References

Application Notes and Protocols for Studying Ferroptosis with CAY10566

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. This pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer. CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[1] Inhibition of SCD1 by this compound has been demonstrated to induce ferroptosis in cancer cells, making it a valuable tool for studying this cell death modality.[1][2]

These application notes provide detailed protocols and supporting data for utilizing this compound to induce and study ferroptosis in a research setting.

Mechanism of Action

This compound inhibits SCD1, which catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids (MUFAs).[1] This inhibition leads to a decrease in the cellular pool of MUFAs and a reduction in the synthesis of the endogenous lipophilic antioxidant, Coenzyme Q10 (CoQ10).[1][2][3] The depletion of CoQ10 and the altered lipid composition of cellular membranes render cells more susceptible to lipid peroxidation, a key event in the execution of ferroptosis.[1][2] Consequently, treatment with this compound can trigger both ferroptosis and apoptosis.[1][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Inducing Cell Death
Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)EffectReference
OVCAR4Ovarian172Reduced cell viability, increased cell death[4]
FT-tOvarian Cancer Stem Cells172Reduced cell viability, increased cell death[4]
OVCAR-4Ovarian548-72Increased cell death, rescued by Ferrostatin-1[5]
HepG2Liver~6 (IC50)20 days (for clonogenic)Reduced cell viability and survival[6]
OVCA433Ovarian0.00524Increased mitochondrial ROS[7]
Table 2: Synergistic Effects of this compound with Ferroptosis Inducers
Cell LineThis compound Concentration (µM)Co-treatment AgentEffectReference
FT-t1RSL3 (2 µM)Potentiated RSL3-induced cytotoxicity[4]
OVCAR-41RSL3 (1 µM)Potentiated RSL3-induced cytotoxicity[4]
COV3621RSL3 (5 µM)Potentiated RSL3-induced cytotoxicity[4]
KYSE700.25Radiation (6 Gy)Enhanced radiation-induced ferroptosis[8]
KYSE4100.25Radiation (6 Gy)Enhanced radiation-induced ferroptosis[8]

Experimental Protocols

Protocol 1: Induction of Ferroptosis in Cell Culture with this compound

This protocol describes the general procedure for inducing ferroptosis in adherent cancer cell lines using this compound.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-4, HepG2)

  • Complete cell culture medium

  • This compound (Cayman Chemical or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Ferrostatin-1 (Fer-1) (optional, as a ferroptosis inhibitor control)

  • Oleic acid (optional, as a rescue agent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the overnight culture medium and add the medium containing this compound or vehicle control to the respective wells.

    • For control experiments, co-treat cells with this compound and the ferroptosis inhibitor Ferrostatin-1 (e.g., 5 µM) or the SCD1 product oleic acid (e.g., 80 µM).[5]

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).[4][5]

  • Assessment of Cell Viability: Proceed to assess cell viability using a suitable method, such as the Calcein-AM assay (Protocol 2).

Protocol 2: Assessment of Cell Viability using Calcein-AM

This protocol measures the viability of cells following treatment with this compound.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • Calcein-AM solution (e.g., Millipore)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare Calcein-AM working solution according to the manufacturer's instructions.

  • Staining: Remove the treatment medium from the 96-well plate and wash the cells once with PBS.

  • Add the Calcein-AM working solution to each well and incubate at 37°C for 30 minutes.

  • Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 3: Detection of Lipid Peroxidation using C11-BODIPY 581/591

This protocol is for the detection of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Treated cells in a suitable culture vessel (e.g., 96-well plate, chamber slide)

  • C11-BODIPY 581/591 (e.g., Thermo Fisher Scientific)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Loading: After treatment with this compound, remove the culture medium and wash the cells once with HBSS.

  • Add fresh culture medium containing C11-BODIPY 581/591 (final concentration of 1-5 µM) to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells twice with HBSS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Add fresh HBSS to the wells and immediately image the cells. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. An increase in the green-to-red fluorescence intensity ratio indicates lipid peroxidation.

    • Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel indicates lipid peroxidation.

  • Data Analysis: Quantify the fluorescence intensity of both channels and calculate the ratio of oxidized to reduced probe to determine the extent of lipid peroxidation.

Visualization of Signaling Pathways and Workflows

G cluster_0 This compound Inhibition of SCD1 cluster_1 Downstream Effects cluster_2 Induction of Ferroptosis This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits MUFA Monounsaturated Fatty Acids SCD1->MUFA CoQ10 Coenzyme Q10 (Antioxidant) SCD1->CoQ10 Decreased synthesis SFA Saturated Fatty Acids SFA->MUFA SCD1 catalysis Lipid_Peroxidation Increased Lipid Peroxidation MUFA->Lipid_Peroxidation Decreased synthesis leads to CoQ10->Lipid_Peroxidation Depletion leads to Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound-induced ferroptosis signaling pathway.

G cluster_workflow Experimental Workflow cluster_assays Assays A 1. Seed Cells (e.g., 2-3k/well in 96-well plate) B 2. Treat with this compound (e.g., 1-5 µM for 48-72h) A->B C 3. Assess Ferroptosis Markers B->C C1 Cell Viability (Calcein-AM) C2 Lipid Peroxidation (C11-BODIPY) C3 Other markers (GSH, Iron levels)

Caption: Experimental workflow for studying ferroptosis with this compound.

References

CAY10566 in Combination Cancer Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] SCD1 is overexpressed in numerous cancers and is associated with aggressive disease and poor patient outcomes.[3] Its inhibition disrupts cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and suppression of tumor growth.[4][5] These application notes provide a comprehensive overview of the use of this compound in combination with other cancer therapies, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting SCD1, which catalyzes the conversion of SFAs like stearoyl-CoA and palmitoyl-CoA into MUFAs such as oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][6] This inhibition leads to an accumulation of SFAs, inducing cellular stress and apoptosis.[1] The disruption of MUFA synthesis affects membrane fluidity and signaling pathways dependent on lipid composition.[4][7] this compound has demonstrated efficacy in various cancer models, including pancreatic cancer, glioblastoma, and melanoma.[1][8]

Combination Therapy Rationale

The metabolic reprogramming induced by this compound can sensitize cancer cells to conventional chemotherapies and targeted agents. Combining this compound with other therapies can lead to synergistic or additive effects, potentially overcoming drug resistance and improving therapeutic outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating this compound in combination with other cancer therapies.

Table 1: In Vitro Efficacy of this compound in Combination with Gemcitabine in Pancreatic Cancer Cells (PANC-1) [8][9]

TreatmentConcentrationIncubation Time (hours)Cell Viability Reduction (%)
This compound71.0 nM120Significant reduction vs. control
This compound142.0 nM120Significant reduction vs. control
Gemcitabine13 nM120Significant reduction vs. control
Gemcitabine + this compound13 nM + 71.0 nM120Significantly greater reduction than either agent alone
Gemcitabine + this compound13 nM + 142.0 nM120Significantly greater reduction than either agent alone

Table 2: In Vivo Efficacy of this compound in Combination with Temozolomide (TMZ) in a Glioblastoma (GBM) Mouse Model [1]

Treatment GroupDosing ScheduleOutcome
Vehicle--
This compound50 mg/kg, oralReduced tumor burden, extended survival
TMZ--
TMZ + this compound-Improved survival relative to TMZ alone

Signaling Pathways

The efficacy of this compound, particularly in combination therapies, is linked to its modulation of key signaling pathways involved in cancer cell proliferation, survival, and metabolism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes SREBP1c SREBP1c mTOR->SREBP1c Activates SCD1 SCD1 SREBP1c->SCD1 Upregulates MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs Catalyzes conversion of SFAs SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 MUFAs->Proliferation Promotes This compound This compound This compound->SCD1 Inhibits

Figure 1: Simplified signaling pathway showing the role of SCD1 and the inhibitory action of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the effect of this compound in combination with gemcitabine on pancreatic cancer cell viability.[8][9]

Materials:

  • PANC-1 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Gemcitabine

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Serum-starve the cells for 12 hours to deplete exogenous fatty acids.

  • Treat the cells with various concentrations of this compound (e.g., 35.5, 71.0, and 142.0 nM), gemcitabine (e.g., 13 nM), or a combination of both in a reduced serum medium (2% FBS). Include a vehicle control (DMSO).

  • Incubate the plates for 120 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

A Seed PANC-1 cells in 96-well plate B Serum starve (12 hours) A->B C Treat with this compound, Gemcitabine, or combination B->C D Incubate (120 hours) C->D E Add MTT reagent D->E F Incubate (4 hours) E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Figure 2: Workflow for the MTT-based cell viability assay.

In Vivo Tumor Xenograft Study

This generalized protocol is based on the methodology described for evaluating this compound in combination with TMZ in a glioblastoma mouse model.[1]

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Glioblastoma cells (e.g., G82) engineered to express luciferase

  • This compound (formulated for oral administration)

  • Temozolomide (TMZ)

  • Luciferin

  • In vivo imaging system

Procedure:

  • Implant luciferase-expressing glioblastoma cells into the cortex of the mice.

  • Monitor tumor growth by bioluminescence imaging.

  • Once tumors are established, randomize mice into treatment groups: Vehicle, this compound alone, TMZ alone, and this compound + TMZ.

  • Administer this compound orally (e.g., 50 mg/kg) according to the dosing schedule.

  • Administer TMZ according to its established protocol.

  • Monitor tumor growth regularly using bioluminescence imaging by injecting luciferin and quantifying the total flux.

  • Monitor mouse body weight and overall health throughout the study.

  • Record survival data and plot Kaplan-Meier survival curves.

  • At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry for apoptosis markers).

A Implant luciferase-expressing glioblastoma cells into mice B Monitor tumor growth (bioluminescence) A->B C Randomize mice into treatment groups B->C D Administer treatments (this compound, TMZ, combination) C->D E Monitor tumor growth and mouse survival D->E F Data analysis (tumor volume, survival curves) E->F

Figure 3: Workflow for the in vivo tumor xenograft study.

Conclusion

This compound, as a selective SCD1 inhibitor, presents a promising therapeutic strategy in oncology, particularly when used in combination with other anticancer agents. The provided data and protocols offer a foundation for researchers to further explore the synergistic potential of this compound in various cancer contexts. Future investigations should focus on elucidating the precise mechanisms of synergy, identifying biomarkers for patient selection, and evaluating long-term efficacy and safety in more complex preclinical models.

References

CAY10566: Application Notes and Protocols for Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CAY10566, a potent and specific inhibitor of Stearoyl-CoA Desaturase (SCD), in preclinical models of Parkinson's disease (PD). The information presented herein is intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of SCD inhibition in PD and related synucleinopathies.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies.[1][2] Emerging evidence implicates lipid metabolism dysregulation in the pathogenesis of PD.[3] Stearoyl-CoA desaturase (SCD) is a key enzyme in the synthesis of monounsaturated fatty acids (MUFAs), such as oleic acid, from saturated fatty acids (SFAs).[1][2] Inhibition of SCD has been shown to decrease α-synuclein accumulation and toxicity, making it a promising therapeutic target for PD.[1][2] this compound is a small molecule inhibitor of SCD that has been utilized in various in vitro models to explore the link between lipid metabolism and α-synuclein pathology.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of SCD. This leads to a decrease in the cellular levels of MUFAs and a corresponding increase in SFAs. This shift in the fatty acid profile is believed to mitigate α-synuclein-associated pathology through several mechanisms.[4] Firstly, it may reduce the propensity of α-synuclein to aggregate, as MUFAs have been shown to promote its accumulation.[1][2] Secondly, altering the lipid composition of cellular membranes may interfere with the pathogenic interactions of α-synuclein with these membranes.[4] Furthermore, SCD inhibition has been shown to protect against α-synuclein-induced neurotoxicity in human iPSC-derived cortical neurons.[4]

Caption: Proposed mechanism of action of this compound in Parkinson's disease models.

Data Presentation

In Vitro Studies Utilizing this compound
Model SystemThis compound ConcentrationTreatment DurationKey Findings
Patient-derived 3D cortical neurospheres (A53T and SNCA triplication)0.3 µM2 weeksReversed abnormal fatty acid profiles and reduced pathogenic α-synuclein levels.[5]
M17D neuroblastoma cells with inducible αS-3K::YFP expression1, 5, or 10 µM24 hoursDose-dependent reduction in pre-existing α-synuclein inclusions.[6]
Human iPSC-derived cortical neuronsNot specifiedNot specifiedPharmacological inhibition of SCD1 with this compound protects from α-synuclein toxicity.[4]
Effects of this compound on Key Biomarkers in a Parkinson's Disease Model
BiomarkerModel SystemTreatmentObserved Effect
Phosphorylated α-synuclein (pS129)A53T/Corr and S3/KD neurospheres0.3 µM this compound for 2 weeksSignificant decrease in pS129 α-synuclein levels.[5]
Total α-synucleinA53T/Corr and S3/KD neurospheres0.3 µM this compound for 2 weeksReduction in total α-synuclein levels.[5]
C16 and C18 Desaturation IndexA53T/Corr and S3/KD neurospheres0.3 µM this compound for 2 weeksReversal of the abnormal desaturation index.[5]

Experimental Protocols

Protocol 1: In Vitro Treatment of Neuronal Cells with this compound

This protocol provides a general guideline for treating neuronal cell cultures with this compound to assess its effects on α-synuclein pathology.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, M17D) or primary neurons

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Plating: Plate neuronal cells at a desired density in multi-well plates and allow them to adhere and stabilize for 24-48 hours.

  • Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 0.3, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours, or up to 2 weeks for neurosphere models).[5][6]

  • Endpoint Analysis: After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or immunocytochemistry for α-synuclein aggregation.

G start Start plate_cells Plate Neuronal Cells start->plate_cells prepare_reagents Prepare this compound and Vehicle Control Solutions plate_cells->prepare_reagents treat_cells Treat Cells prepare_reagents->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analysis Endpoint Analysis (e.g., Western Blot, ICC) incubate->analysis end End analysis->end

Caption: Experimental workflow for in vitro this compound treatment and analysis.

Protocol 2: Western Blot Analysis of α-Synuclein Phosphorylation (pS129)

This protocol describes the detection of phosphorylated α-synuclein (pS129), a key pathological marker in Parkinson's disease, following this compound treatment.

Materials:

  • Cell lysates from this compound- and vehicle-treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS129 α-synuclein, anti-total α-synuclein, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells on ice using a lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pS129 α-synuclein (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize the pS129 α-synuclein signal to the total α-synuclein and/or a loading control.[5]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell models and experimental setup.

References

Troubleshooting & Optimization

CAY10566 Dissolution Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and dissolution of CAY10566.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD)[1]. It is supplied as a crystalline solid and has a molecular weight of 389.8 g/mol [2][3]. Due to its crystalline nature, it may require specific conditions for complete dissolution.

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1][2]. It is sparingly soluble in aqueous buffers[2].

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, this compound should be dissolved in an organic solvent of choice, which should be purged with an inert gas[2]. DMSO is a commonly used solvent for creating stock solutions[4][5][6]. For example, a stock solution can be prepared by dissolving this compound in fresh DMSO[6].

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility[2]. For aqueous-based experiments, it is advised to first dissolve the compound in an organic solvent like DMF or DMSO and then dilute this stock solution with the aqueous buffer of choice[2].

Q5: What is the recommended method for preparing a working solution in an aqueous buffer?

To maximize solubility in aqueous buffers, first dissolve this compound in DMF or DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer, such as PBS (pH 7.2)[2]. A common ratio for dilution is 1:5 (DMF:PBS), which results in a solubility of approximately 0.15 mg/mL[1][2].

Q6: How stable are aqueous solutions of this compound?

Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare these solutions fresh and use them within one day[2]. Stock solutions in organic solvents like DMSO can be stored at -20°C for up to 6 months or -80°C for up to a year[4].

Troubleshooting Guide

Problem: this compound is not dissolving in my chosen solvent.

Potential Cause Troubleshooting Step
Incorrect Solvent Selection Ensure you are using a recommended organic solvent such as DMSO, DMF, or ethanol. Refer to the solubility data table below.
Low Temperature Gently warm the solution. Heating can aid in the dissolution of the compound[4].
Insufficient Agitation Vortex or sonicate the solution to facilitate dissolution[4][5]. Sonication is often recommended[5].
Compound has Precipitated If precipitation occurs, especially in aqueous solutions, try heating and/or sonication to redissolve the compound[4]. Prepare fresh aqueous solutions daily to avoid precipitation.
Moisture in Solvent For solvents like DMSO, absorbed moisture can reduce solubility. Use fresh, anhydrous DMSO for preparing stock solutions[6].

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. Please note that solubility can vary slightly between batches.

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)
DMSO10 - 7825.6 - 200.09
DMF2051.3
Ethanol0.150.38
DMF:PBS (pH 7.2) (1:5)0.150.38
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline2.0 - 2.085.13 - 5.34
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.41
10% DMSO + 90% Corn Oil≥ 2.5≥ 6.41

Data compiled from multiple sources[1][2][4][5][6][7]. Molarity is calculated based on a molecular weight of 389.8 g/mol .

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: Preparing this compound for Cellular Assays

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh Weigh this compound (Crystalline Solid) add_solvent Add Anhydrous Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve Vortex/Sonicate until Completely Dissolved add_solvent->dissolve store Store Stock Solution at -20°C or -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute Stock Solution with Aqueous Buffer (e.g., PBS) thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately (within one day) mix->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: Inhibition of Stearoyl-CoA Desaturase (SCD)

SFA Saturated Fatty Acyl-CoAs SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoAs SCD1->MUFA Catalysis This compound This compound This compound->SCD1 Inhibition

Caption: this compound inhibits the SCD1-mediated conversion of SFAs.

References

Technical Support Center: Optimizing CAY10566 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SCD1 inhibitor, CAY10566.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[4][5] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs, which can impact cell membrane fluidity, signaling pathways, and ultimately lead to apoptosis in cancer cells.[6]

Q2: What are the key signaling pathways affected by this compound?

This compound, through its inhibition of SCD1, impacts several critical signaling pathways involved in cancer cell proliferation and survival. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. SCD1 activity has been shown to be regulated by and also to influence the PI3K/Akt/mTOR signaling cascade.[7][8][9][10][11] Inhibition of SCD1 can lead to the downregulation of this pro-survival pathway.

  • SREBP-1 Signaling: Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that controls the expression of genes involved in lipogenesis, including SCD1.[12][13][14] Inhibition of SCD1 can disrupt the feedback loops involving SREBP-1, further impacting lipid metabolism.

Q3: What is a typical IC50 value for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, experimental conditions, and assay method used.[15] Below is a summary of reported IC50 values in various cell lines.

Cell LineCancer TypeIC50 Value (nM)Assay Conditions
HepG2Hepatocellular Carcinoma6.8 - 7.9Inhibition of fatty acid conversion
Swiss 3T3Mouse Embryonic FibroblastConcentration-dependent decrease in proliferation (0.0001-10 µM)24-hour incubation
G82Glioblastoma~12.572-hour viability assay
G68GlioblastomaSensitive (concentration not specified)72-hour viability assay
HK281GlioblastomaResistant72-hour viability assay
TS600GlioblastomaResistant72-hour viability assay

Q4: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution.[1] For example, a 10 mM stock solution can be prepared in DMSO. This stock can then be further diluted in culture medium to the desired final concentrations for your experiment. To minimize the effects of DMSO on your cells, the final concentration of DMSO in the culture medium should ideally be kept below 0.5%.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.

Possible Causes & Solutions:

  • Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Inconsistent Cell Seeding Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the apparent IC50.

    • Solution: Ensure a consistent cell seeding density across all plates and experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Variability in Drug Preparation: Inaccurate serial dilutions can lead to significant errors in the final drug concentrations.

    • Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Edge Effects in Multi-well Plates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the drug concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Problem 2: No significant cell death observed even at high concentrations of this compound.

Possible Causes & Solutions:

  • Cell Line Resistance: Some cell lines may be inherently resistant to SCD1 inhibition.[16][17]

    • Solution: Investigate the expression level of SCD1 in your cell line. Cell lines with low SCD1 expression may be less sensitive to this compound.[17] Consider testing the compound on a known sensitive cell line as a positive control.

  • Acquired Resistance: Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms.[16][18]

    • Solution: If you are developing a resistant cell line, consider investigating mechanisms such as upregulation of alternative desaturases (e.g., FADS2) or overexpression of SCD1.[18][19]

  • Lipid Composition of the Media: The presence of exogenous unsaturated fatty acids in the culture medium can potentially rescue cells from the effects of SCD1 inhibition.

    • Solution: Use a serum-free medium or a medium with a defined lipid composition for your experiments to have better control over the fatty acid environment.

Problem 3: Precipitate formation upon dilution of this compound in culture medium.

Possible Causes & Solutions:

  • Poor Solubility: this compound has low aqueous solubility.

    • Solution: Ensure the DMSO stock solution is completely dissolved before diluting it in the culture medium. When diluting, add the stock solution to the medium while vortexing or mixing to facilitate dispersion. Avoid preparing large volumes of diluted compound that will be stored for extended periods.

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the key steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[20]

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound from your DMSO stock solution in culture medium. A common approach is to perform a serial 2-fold or 3-fold dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit a non-linear regression curve (e.g., sigmoidal dose-response) to the data to determine the IC50 value.[15][21][22]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells cay10566_prep Prepare this compound Serial Dilutions add_compound Add this compound & Controls cay10566_prep->add_compound incubate_attach Incubate Overnight (Cell Attachment) seed_cells->incubate_attach incubate_attach->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat mtt_assay Perform MTT Assay incubate_treat->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination of this compound.

scd1_pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival AKT->Proliferation SREBP1 SREBP-1 mTOR->SREBP1 Activation SCD1 SCD1 SREBP1->SCD1 Transcriptional Activation SCD1->Proliferation Promotes This compound This compound This compound->SCD1 Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR/SREBP-1 signaling pathway.

scd1_srebp_pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum SREBP1_precursor SREBP-1 Precursor (in ER membrane) SCAP SCAP SREBP1_precursor->SCAP Binds INSIG INSIG SCAP->INSIG Binds S1P S1P SCAP->S1P Translocates to Golgi S2P S2P S1P->S2P Cleavage nSREBP1 nSREBP-1 (active) S2P->nSREBP1 Cleavage & Release SCD1_gene SCD1 Gene nSREBP1->SCD1_gene Binds to SRE & Activates Transcription SCD1_protein SCD1 Protein SCD1_gene->SCD1_protein Translation This compound This compound This compound->SCD1_protein Inhibition

References

CAY10566 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10566. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from saturated fatty acids (SFAs) like stearic acid (18:0) and palmitic acid (16:0), respectively.[4] By inhibiting SCD1, this compound blocks the conversion of SFAs to MUFAs, leading to an accumulation of SFAs and a depletion of MUFAs within the cell.

Q2: What are the known IC50 values for this compound?

The inhibitory potency of this compound has been determined in both enzymatic and cellular assays.

Assay TypeTargetSpeciesIC50
Enzymatic AssaySCD1Mouse4.5 nM
Enzymatic AssaySCD1Human26 nM
Cellular Assay (HepG2 cells)SCD1Human6.8 nM (using palmitic acid as substrate)
Cellular Assay (HepG2 cells)SCD1Human7.9 nM (using heptadecanoic acid as substrate)

Q3: I am observing unexpected effects in my cell culture experiments. Could these be off-target effects of this compound?

While this compound is described as a selective SCD1 inhibitor, the possibility of off-target effects with any small molecule inhibitor should be considered. However, there is limited publicly available data from comprehensive off-target screening, such as kinome-wide panels, for this compound.

One key experiment to help distinguish between on-target and potential off-target effects is an oleic acid rescue. The cytotoxic and other phenotypic effects of SCD1 inhibition can often be reversed by supplementing the culture medium with exogenous oleic acid, the product of the SCD1 enzyme. If the observed unexpected phenotype is rescued by the addition of oleic acid, it strongly suggests the effect is due to the on-target inhibition of SCD1 and not an off-target activity.[5]

Q4: Are there any known side effects of SCD1 inhibition in vivo that I should be aware of?

Yes, systemic inhibition of SCD1 in animal models has been associated with certain on-target adverse effects. These are thought to be consequences of disrupting lipid homeostasis in specific tissues. Observed side effects in mice treated with SCD1 inhibitors include:

  • Dermatological: Alopecia (hair loss) and changes in cutaneous lipids.[4][6]

  • Ocular: Increased eye discharge, squinting, and sebaceous gland atrophy.[6]

These effects are generally considered to be related to the mechanism of SCD1 inhibition rather than off-target activities of a specific inhibitor.[6]

Q5: My cells are dying in culture when treated with this compound. How can I troubleshoot this?

Cell death upon treatment with this compound is an expected outcome in many cancer cell lines, as they can be dependent on SCD1 activity for survival.[7] The accumulation of saturated fatty acids and depletion of monounsaturated fatty acids can lead to cellular stress and apoptosis.[4]

Here are some troubleshooting steps:

  • Confirm On-Target Effect: Perform an oleic acid rescue experiment as described in Q3. If cell viability is restored with oleic acid supplementation, the observed cytotoxicity is likely due to SCD1 inhibition.

  • Titrate the Concentration: Ensure you are using an appropriate concentration of this compound for your cell type. A dose-response experiment is crucial to determine the optimal concentration for your desired experimental window.

  • Consider Cell Line Dependency: Be aware that not all cell lines are equally dependent on SCD1. Some cell lines may be inherently resistant to SCD1 inhibition.[7]

Troubleshooting Guides

Problem: Inconsistent experimental results with this compound.
  • Possible Cause 1: Compound Stability and Storage.

    • Solution: this compound is typically supplied as a powder. For long-term storage, it is recommended to store it at -20°C for up to 3 years.[2] Stock solutions, often prepared in DMSO, should be stored at -80°C for up to one year or -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Vehicle Effects.

    • Solution: Always include a vehicle-only control in your experiments (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental readout.

  • Possible Cause 3: Variability in Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. The lipid content of the serum in the culture media can influence the cellular response to SCD1 inhibition.

Problem: Difficulty observing the expected downstream effects of SCD1 inhibition (e.g., changes in lipid composition).
  • Possible Cause 1: Insufficient treatment time or concentration.

    • Solution: Optimize the treatment duration and concentration of this compound for your specific cell line and experimental endpoint. A time-course and dose-response study is recommended.

  • Possible Cause 2: Assay sensitivity.

    • Solution: Ensure your method for detecting changes in fatty acid composition (e.g., gas chromatography-mass spectrometry) is sensitive enough to detect the expected changes.

  • Possible Cause 3: Exogenous sources of unsaturated fatty acids.

    • Solution: Be mindful of the composition of your cell culture medium, particularly the serum, which contains lipids that could mask the effects of SCD1 inhibition. For some experiments, using delipidated serum may be necessary.

Visualizing Key Concepts

Below are diagrams illustrating the mechanism of action of this compound and a suggested experimental workflow for investigating its effects.

CAY10566_Mechanism_of_Action cluster_0 Cellular Lipid Metabolism Saturated Fatty Acids Saturated Fatty Acids SCD1 SCD1 Saturated Fatty Acids->SCD1 Substrate Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids Product This compound This compound This compound->SCD1 Inhibition

Caption: Mechanism of action of this compound as an SCD1 inhibitor.

Experimental_Workflow cluster_workflow Troubleshooting Workflow start Unexpected Experimental Result check_on_target Is the effect rescued by exogenous oleic acid? start->check_on_target on_target Effect is likely ON-TARGET check_on_target->on_target Yes off_target Consider potential OFF-TARGET effects or other experimental variables check_on_target->off_target No

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

issues with CAY10566 stability in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of CAY10566 in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I dissolved this compound in my cell culture medium, and now I see a precipitate. What happened and how can I fix this?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[1][2] Precipitation upon dilution of a DMSO stock solution into your aqueous medium is a common issue and can occur for several reasons:

  • Change in Solvent Polarity: The transition from a polar solvent like DMSO to a less polar aqueous environment significantly reduces the compound's solubility.[2]

  • Incubator Conditions: Changes in temperature and CO₂ levels within an incubator can affect the stability and solubility of the compound in the medium.[2]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can also lead to precipitation.[2]

To resolve this, it is recommended to first dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution before diluting it into your culture medium.[1] For maximum solubility in aqueous buffers, it is suggested to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]

Q2: How should I prepare and store a stock solution of this compound?

A2: Proper preparation and storage of your stock solution are critical for experimental success.

  • Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] High-purity, anhydrous DMSO is a commonly used solvent.

  • Preparation: To prepare a stock solution, dissolve the crystalline solid this compound in the chosen solvent. It is good practice to purge the solvent with an inert gas before use.[1] If you notice any precipitation or phase separation during preparation, gentle heating or sonication can aid in dissolution.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]

Q3: What is the recommended procedure for preparing a working solution of this compound for my cell-based assays?

A3: To minimize precipitation when preparing a working solution, it is crucial to dilute the stock solution appropriately. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is also important to add the stock solution to the medium and mix it quickly and thoroughly. We do not recommend storing the aqueous solution for more than one day.[1]

Q4: I've prepared my working solution, but I still see small particles under the microscope. Will this affect my experiment?

A4: If the stock solution was initially clear and the particles are minimal (only visible under a microscope), the impact on the experiment is generally considered negligible.[2] However, if significant precipitation is visible to the naked eye, it can affect the actual concentration of the compound in your experiment and may lead to inconsistent results.

Troubleshooting Steps for Persistent Precipitation:

  • Sonication: Briefly sonicate the working solution for 5-10 seconds in an ice bath to help dissolve any particles.[2]

  • Adjust Solvent Ratio: You can try increasing the final DMSO concentration slightly (e.g., to 0.2-0.5%), but be sure to include a vehicle control in your experiment with the same DMSO concentration to account for any solvent effects.[2]

  • Vehicle Control: Always run a vehicle control (medium with the same final concentration of DMSO or your chosen solvent) to ensure that any observed effects are due to this compound and not the solvent.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
DMSO10 mg/mL[1][5]
DMF20 mg/mL[1][5]
Ethanol0.15 mg/mL[1][5]
DMF:PBS (pH 7.2) (1:5)0.15 mg/mL[1][5]

Table 2: Storage Recommendations for this compound

FormStorage TemperatureStability
Crystalline Solid-20°C≥ 4 years[1]
Stock Solution in Solvent-80°C1 year[3][4]
Stock Solution in Solvent-20°C1 month[4]

Table 3: IC₅₀ Values of this compound

Assay TypeCell Line/EnzymeSubstrateIC₅₀
Mouse Enzymatic Assay--4.5 nM[3][4][5]
Human Enzymatic Assay--26 nM[3][4][5]
Cellular AssayHepG2Heptadecanoic Acid7.9 nM[3][5]
Cellular AssayHepG2Palmitic Acid6.8 nM[3][5]
Cellular AssayPANC-1-142.40 nM[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (crystalline solid, FW: 389.8 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM stock solution, you will need 3.898 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the solid is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3][4]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add the appropriate volume of pre-warmed cell culture medium. c. To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 into the medium (e.g., add 1 µL of stock solution to 999 µL of medium). d. Immediately after adding the stock solution, vortex or pipette vigorously to ensure rapid and thorough mixing. This will help to prevent precipitation. e. Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution for more than one day.[1]

Visualizations

CAY10566_Mechanism_of_Action cluster_pathway Lipogenesis Pathway cluster_inhibition Inhibition by this compound SFA_CoA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SFA_CoA->SCD1 MUFA_CoA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA_CoA Lipid_synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids, etc.) MUFA_CoA->Lipid_synthesis This compound This compound This compound->SCD1

Caption: Mechanism of action of this compound.

CAY10566_Experimental_Workflow cluster_prep Preparation cluster_experiment Cell Culture Experiment start Start: This compound Solid dissolve Dissolve in DMSO (e.g., 10 mM) start->dissolve stock Aliquot & Store Stock Solution (-80°C) dissolve->stock thaw Thaw Stock Aliquot stock->thaw dilute Dilute in Media (e.g., 1:1000) thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

References

CAY10566 In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo bioavailability of CAY10566. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[3][4] By inhibiting SCD1, this compound can modulate lipid metabolism and has been studied for its potential therapeutic effects in conditions like type 2 diabetes, obesity, and cancer.[3][5][6]

Is this compound orally bioavailable?

This compound is described as an orally bioavailable SCD1 inhibitor.[1][2][7] However, its low aqueous solubility can present challenges for achieving consistent and optimal bioavailability in vivo.[1][3][8] Proper formulation is often necessary to enhance its absorption after oral administration.

What are the solubility properties of this compound?

This compound is soluble in organic solvents like DMSO and DMF, but it is sparingly soluble in aqueous buffers.[8] Its solubility is reported as approximately 10 mg/mL in DMSO and 20 mg/mL in DMF.[3][8] It is insoluble in water and ethanol.[1] This poor aqueous solubility is a key factor to consider when preparing formulations for in vivo studies.

Troubleshooting Guide: Improving this compound Bioavailability

This guide addresses common problems researchers may face when using this compound in vivo.

Problem Potential Cause Recommended Solution
Low or variable efficacy in vivo Poor bioavailability due to low aqueous solubility and precipitation of the compound in the gastrointestinal tract.Prepare a suitable formulation to enhance solubility and absorption. Common strategies include using co-solvents, surfactants, or lipid-based delivery systems.[9][10][11]
Precipitation of this compound upon dilution in aqueous media The compound is hydrophobic and will precipitate when the concentration of the organic solvent is significantly reduced by aqueous dilution.[12]Prepare the formulation by sequentially adding solvents and ensuring the compound remains solubilized at each step.[2] For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[2]
Difficulty in dissolving this compound The compound may not readily dissolve, even in organic solvents.Gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that fresh, anhydrous DMSO is used, as moisture-absorbing DMSO can reduce solubility.[1]
Inconsistent results between experiments Variability in the preparation of the dosing formulation or instability of the formulation over time.Standardize the formulation protocol and prepare it fresh for each experiment. Store stock solutions appropriately at -80°C for long-term stability and avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Below are detailed methodologies for preparing this compound formulations for in vivo administration, based on published protocols.

Protocol 1: DMSO and Corn Oil Formulation [1][2]

  • Prepare a stock solution of this compound in DMSO (e.g., 9 mg/mL).

  • For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly until a homogenous suspension is achieved.

  • This formulation should be prepared fresh and used immediately for oral administration.

Protocol 2: PEG300, Tween-80, and Saline Formulation [1][2]

  • Prepare a stock solution of this compound in DMSO (e.g., 13 mg/mL).

  • For a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.

  • Mix until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results.

Protocol 3: SBE-β-CD in Saline Formulation [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained.

  • Note that this protocol should be used with caution for continuous dosing periods exceeding half a month.[2]

Visualizations

Signaling Pathway

SCD1_Pathway SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 SCD1 (Stearoyl-CoA Desaturase 1) SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA This compound This compound This compound->SCD1 Downstream Downstream Effects: - Membrane Fluidity - Lipid Signaling - Cell Proliferation MUFA->Downstream

Caption: this compound inhibits the SCD1-mediated conversion of SFAs to MUFAs.

Experimental Workflow

Bioavailability_Workflow start Start: Low in vivo efficacy of this compound solubility Assess Solubility of this compound start->solubility formulation Select Formulation Strategy (e.g., Lipid-based, Co-solvents) solubility->formulation prepare Prepare Dosing Formulation formulation->prepare administer Administer to Animal Model (e.g., Oral Gavage) prepare->administer pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis administer->pk_pd evaluate Evaluate Bioavailability and Efficacy pk_pd->evaluate success Successful Bioavailability Enhancement evaluate->success  Improved revise Revise Formulation evaluate->revise  Suboptimal revise->formulation

Caption: Workflow for improving the in vivo bioavailability of this compound.

Troubleshooting Logic

Troubleshooting_Logic issue Issue: Inconsistent or Low In Vivo Efficacy check_solubility Is the compound fully dissolved in the stock solution? issue->check_solubility sonicate Action: Use sonication or gentle heat. Use fresh anhydrous DMSO. check_solubility->sonicate No check_formulation Are you using an appropriate in vivo formulation? check_solubility->check_formulation Yes sonicate->check_solubility use_protocol Action: Use a recommended protocol (e.g., Corn oil, PEG300/Tween-80). check_formulation->use_protocol No check_prep Was the formulation prepared freshly before dosing? check_formulation->check_prep Yes use_protocol->check_prep prepare_fresh Action: Prepare formulation immediately before each use. check_prep->prepare_fresh No evaluate Re-evaluate In Vivo Efficacy check_prep->evaluate Yes prepare_fresh->evaluate

Caption: Troubleshooting logic for addressing in vivo efficacy issues with this compound.

References

troubleshooting CAY10566 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally bioavailable, and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme that catalyzes the conversion of saturated long-chain fatty acyl-CoAs to monounsaturated fatty acyl-CoAs.[3] By inhibiting SCD1, this compound blocks this conversion, leading to alterations in cellular lipid composition and downstream effects on various signaling pathways.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO): 78 mg/mL (200.09 mM)[1]

  • Dimethylformamide (DMF): 20 mg/mL[3]

  • Ethanol: 0.15 mg/mL[3]

This compound is insoluble in water.[1] For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[4]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause 1: Inconsistent Compound Solubility

  • Observation: Precipitate is visible in the stock solution or final dilution, or results are not reproducible between experiments.

  • Troubleshooting:

    • Use Fresh, High-Quality DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare stock solutions.

    • Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[2]

    • Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] Aqueous solutions should not be stored for more than one day.[4]

Possible Cause 2: Cellular Health and Confluency

  • Observation: Inconsistent cell viability or response to this compound treatment across different wells or plates.

  • Troubleshooting:

    • Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.

    • Standardize Seeding Density: Use a consistent cell seeding density to avoid variations in confluency, which can affect drug response.

    • Perform Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug sensitivity.

Issue 2: Lower Than Expected Potency

Possible Cause 1: Incorrect Drug Concentration

  • Observation: The observed IC50 value is significantly higher than reported values.

  • Troubleshooting:

    • Verify Stock Solution Concentration: Re-calculate the concentration of your stock solution. If possible, verify the concentration using an analytical method like HPLC.

    • Check Dilution Series: Carefully review the calculations and pipetting for your serial dilutions.

Possible Cause 2: Cell Line-Specific Sensitivity

  • Observation: The compound shows lower potency in your specific cell line compared to published data.

  • Troubleshooting:

    • Confirm SCD1 Expression: Different cell lines may have varying endogenous levels of SCD1. Higher SCD1 expression has been correlated with increased sensitivity to this compound.[5] Consider verifying SCD1 expression levels in your cell line via Western blot or qPCR.

    • Optimize Treatment Duration: The inhibitory effect of this compound can be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration for your assay.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesIC50 ValueReference
SCD1 Enzymatic AssayMouse4.5 nM[1][2][3]
SCD1 Enzymatic AssayHuman26 nM[1][2][3]
Cellular Assay (HepG2 cells)Human6.8 - 7.9 nM[2][3]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO78 mg/mL (200.09 mM)[1]
DMF20 mg/mL[3]
Ethanol0.15 mg/mL[3]
WaterInsoluble[1]
DMF:PBS (pH 7.2) (1:5)0.15 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the this compound vial to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Cell-Based Assay

  • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in a cell culture medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all treatments (typically ≤ 0.1%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assess the desired endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay), apoptosis, or changes in gene/protein expression.

Signaling Pathways and Workflows

CAY10566_Mechanism_of_Action cluster_input Substrates cluster_enzyme Enzyme cluster_output Products Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs SCD1 SCD1 Saturated Fatty Acyl-CoAs->SCD1 Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs SCD1->Monounsaturated Fatty Acyl-CoAs This compound This compound This compound->SCD1 Inhibition

Caption: this compound inhibits the SCD1-mediated conversion of saturated to monounsaturated fatty acids.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in Multi-well Plate D Treat Cells with this compound B->D C->D E Incubate for a Defined Period D->E F Perform Endpoint Assay (e.g., Viability) E->F G Data Analysis F->G

Caption: A typical workflow for an in vitro cell-based assay using this compound.

Downstream_Signaling_Pathways This compound This compound SCD1 SCD1 This compound->SCD1 Inhibition MUFA Monounsaturated Fatty Acids SCD1->MUFA Decreased Production PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway MUFA->PI3K_Akt_mTOR Inhibition AMPK AMPK Signaling MUFA->AMPK Activation SREBP SREBP Signaling MUFA->SREBP Inhibition Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition Autophagy Autophagy AMPK->Autophagy SREBP->Cell_Proliferation

Caption: this compound-mediated SCD1 inhibition affects multiple downstream signaling pathways.

References

CAY10566 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of CAY10566, a potent and selective stearoyl-CoA desaturase 1 (SCD1) inhibitor.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

This compound is supplied as a crystalline solid and requires specific storage conditions to ensure its stability.[1] For long-term storage, it is recommended to store the powder at -20°C, where it can remain stable for up to three years.[2] Once dissolved in a solvent, the storage requirements change. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one to six months.[2][3][4]

2. How should I dissolve this compound?

This compound is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide (DMF).[1] For in vitro experiments, DMSO is a common solvent, with a solubility of up to 78 mg/mL.[2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2] Sonication may be necessary to fully dissolve the compound.[5] For in vivo studies, specific formulations are required. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5]

3. What is the stability of this compound in different forms?

The stability of this compound is dependent on its form and storage conditions. The solid powder is stable for at least three years when stored at -20°C.[2] In solvent, stability is reduced. At -80°C, solutions are stable for up to a year, while at -20°C, the stability ranges from one to six months.[2][3][4] Aqueous solutions are not recommended for storage for more than one day.[1]

4. How does this compound inhibit SCD1?

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1).[2][3][4][5][6] SCD1 is a key enzyme that catalyzes the conversion of saturated long-chain fatty acid-CoAs into monounsaturated long-chain fatty acid-CoAs.[5] By inhibiting this enzyme, this compound blocks this conversion, which can impact cellular processes that rely on these monounsaturated fatty acids, such as membrane fluidity, cell signaling, and lipid metabolism.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Inappropriate solvent or solvent quality.Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF.[1] Use fresh, anhydrous DMSO as moisture can decrease solubility.[2] Gentle heating and sonication can also aid in dissolution.[5]
Inconsistent experimental results Improper storage of stock solutions leading to degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Store aliquots at -80°C for long-term use (up to 1 year) or -20°C for shorter-term use (1-6 months).[2][3][4] Prepare fresh working solutions for each experiment.
Low cellular activity observed Insufficient cellular uptake or incorrect dosage.Optimize the concentration of this compound based on the specific cell line and experimental conditions. IC50 values can vary between enzymatic assays and cell-based assays.[5] Ensure the final DMSO concentration in your cell culture medium is not toxic to the cells (typically below 0.5%).
Precipitation in aqueous buffer Low aqueous solubility of this compound.This compound has limited solubility in aqueous buffers.[1] To maximize solubility, first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1] It is not recommended to store aqueous solutions for more than one day.[1]

Data Summary Tables

Table 1: Storage Conditions and Stability

FormStorage TemperatureStability
Solid Powder-20°C≥ 3 years[2]
In Solvent-80°CUp to 1 year[2][4][5]
-20°C1 to 6 months[2][3][4][6]
Aqueous Solution4°CNot recommended for more than one day[1]

Table 2: Solubility Information

SolventSolubility
DMSO~10-78 mg/mL[1][2]
DMF~20 mg/mL[1]
Ethanol~0.15 mg/mL[1]
Aqueous Buffer (1:5 DMF:PBS, pH 7.2)~0.15 mg/mL[1]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 389.81 g/mol ).[5]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.898 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex and/or sonicate the solution until the compound is completely dissolved.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for up to one year.[2]

Protocol 2: In Vivo Formulation

For animal studies, a common formulation involves a multi-component vehicle.[2][5]

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.

  • Vehicle Preparation: In a separate tube, combine the other vehicle components, such as PEG300, Tween 80, and saline, in the desired ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[5]

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure a homogenous suspension.

  • Administration: The final formulation should be prepared fresh before each administration.

Signaling Pathway and Experimental Workflow Diagrams

SCD1_Inhibition_Pathway cluster_cell Cellular Environment This compound This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) This compound->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Catalyzes Conversion SFA Saturated Fatty Acids (e.g., Palmitic Acid) SFA->SCD1 Substrate Downstream Downstream Signaling & Cellular Processes MUFA->Downstream Regulates

Caption: this compound inhibits SCD1, blocking the conversion of SFAs to MUFAs.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute treat Treat Cells/Administer dilute->treat analyze Analyze Results treat->analyze

Caption: General workflow for preparing and using this compound in experiments.

References

unexpected results with CAY10566 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally bioavailable, and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme that catalyzes the conversion of saturated long-chain fatty acid-CoAs (LCFA-CoAs) to monounsaturated LCFA-CoAs.[2] By inhibiting SCD1, this compound blocks this conversion, leading to alterations in cellular lipid composition, which can impact membrane fluidity, signaling pathways, and ultimately lead to effects such as decreased cell proliferation and induction of apoptosis in cancer cells.[4][5]

Q2: What are the IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and the experimental setup.

Assay Type Species/Cell Line Substrate IC50 Value
Enzymatic AssayMouse4.5 nM
Enzymatic AssayHuman26 nM
Cellular AssayHepG2 cellsHeptadecanoic acid7.9 nM
Cellular AssayHepG2 cellsPalmitic acid6.8 nM
Cellular AssayPANC-1 cells142.4 nM

Data compiled from multiple sources.[1][2][3][6]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in several organic solvents. It is recommended to prepare a stock solution in DMSO. For aqueous buffers, it is sparingly soluble; therefore, a stock solution in DMSO or DMF should be prepared first and then diluted in the aqueous buffer.[7]

Solvent Solubility
DMSO10 mg/mL[2][7] (up to 78 mg/mL reported[1])
DMF20 mg/mL[2][7]
Ethanol0.15 mg/mL[2][7]
DMF:PBS (pH 7.2) (1:5)0.15 mg/mL[2][7]

Note: It is recommended to use fresh DMSO as moisture can reduce solubility.[1] For long-term storage, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage for more than one day.[7]

Troubleshooting Guide

Unexpected Result 1: Reduced or No Compound Activity in Cell-Based Assays
Possible Cause Troubleshooting Step
Compound Precipitation This compound has limited solubility in aqueous media. Visually inspect your culture media for any signs of precipitation after adding the compound. If precipitation is observed, consider the following: - Decrease the final concentration of this compound. - Increase the serum concentration in your media if your experimental design allows, as serum proteins can help maintain compound solubility. - Prepare a fresh dilution from your stock solution.
Incorrect Stock Solution Concentration Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. If possible, confirm the concentration using analytical methods.
Compound Degradation Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock aliquot.
Cell Line Insensitivity The sensitivity to this compound can be cell line-dependent. The expression level of SCD1 may be a determinant of sensitivity.[4] Consider testing a range of concentrations to determine the IC50 in your specific cell line. For example, the IC50 for PANC-1 cells was reported to be 142.4 nM.[6]
Rescue with Oleic Acid To confirm that the observed effect is due to SCD1 inhibition, perform a rescue experiment by co-treating the cells with this compound and oleic acid. The addition of oleic acid, the product of the SCD1-catalyzed reaction, should reverse the effects of this compound.[4][8]
Unexpected Result 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in Stock Solution Prepare a large batch of stock solution, aliquot it, and use one aliquot per experiment to ensure consistency. Avoid repeated freeze-thaw cycles.[1]
Inconsistent Cell Culture Conditions Ensure that cell passage number, confluency, and media composition are consistent across experiments.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all experimental conditions, including the vehicle control. High concentrations of DMSO can be toxic to some cell lines.
Acquired Resistance Continuous exposure of cancer cells to this compound can lead to acquired resistance, often through the overexpression of SCD.[4] If you observe a decrease in efficacy over time in long-term experiments, consider this possibility.
Unexpected Result 3: In Vivo Efficacy is Lower Than Expected
Possible Cause Troubleshooting Step
Poor Bioavailability/Compound Instability Ensure that the in vivo formulation is prepared correctly and administered immediately.[1] Several formulation protocols are available, for example: - 10% DMSO, 90% Corn Oil[3] - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] Pharmacokinetic studies have shown that this compound can penetrate the blood-brain barrier.[4]
Dosing Regimen The dosing amount and frequency may need to be optimized for your specific animal model and tumor type. For example, in a glioblastoma mouse model, a dose of 2.5 mg/kg orally twice daily was used.[3]
Tumor Model Characteristics The efficacy of this compound can depend on the specific characteristics of the tumor, such as the expression level of SCD1.[4]

Experimental Protocols

General Protocol for Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0-1000 nM) for the desired duration (e.g., 120 hours).[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]

Visualizations

CAY10566_Mechanism_of_Action SFA_CoA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 SCD1 SFA_CoA->SCD1 MUFA_CoA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA_CoA Cellular_Effects Altered Membrane Fluidity Changes in Signaling Decreased Proliferation Apoptosis MUFA_CoA->Cellular_Effects Incorporation into lipids leads to This compound This compound This compound->SCD1 Inhibition

Caption: Mechanism of action of this compound as an SCD1 inhibitor.

Troubleshooting_Workflow Start Unexpected Result with This compound Treatment Check_Solubility Check for Compound Precipitation Start->Check_Solubility Check_Protocol Review Experimental Protocol Check_Solubility->Check_Protocol No Optimize_Concentration Optimize this compound Concentration Check_Solubility->Optimize_Concentration Yes Check_Cell_Line Consider Cell Line Sensitivity Check_Protocol->Check_Cell_Line No Issue Verify_Stock Verify Stock Solution (Concentration, Storage) Check_Protocol->Verify_Stock Issue Found Standardize_Culture Standardize Cell Culture Conditions Check_Protocol->Standardize_Culture Issue Found Perform_Rescue Perform Oleic Acid Rescue Experiment Check_Cell_Line->Perform_Rescue Sensitivity Confirmed Assess_SCD1 Assess SCD1 Expression in Cell Line Check_Cell_Line->Assess_SCD1 Possible Insensitivity Result_Specific Effect is likely SCD1-specific Perform_Rescue->Result_Specific Rescue Successful Result_NonSpecific Consider Off-Target Effects or Other Issues Perform_Rescue->Result_NonSpecific Rescue Unsuccessful

Caption: Troubleshooting workflow for unexpected this compound results.

In_Vivo_Formulation_Prep cluster_0 Protocol Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Start Start with this compound Stock in DMSO Add_PEG300 Add 4 parts PEG300 to 1 part DMSO stock Start->Add_PEG300 Mix1 Mix thoroughly Add_PEG300->Mix1 Add_Tween80 Add 0.5 parts Tween-80 Mix1->Add_Tween80 Mix2 Mix thoroughly Add_Tween80->Mix2 Add_Saline Add 4.5 parts Saline Mix2->Add_Saline Mix3 Mix thoroughly Add_Saline->Mix3 Final_Solution Final Formulation (Use Immediately) Mix3->Final_Solution

Caption: Example workflow for preparing an in vivo this compound formulation.

References

minimizing CAY10566 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAY10566. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after dilution in aqueous media?

A1: this compound is a hydrophobic compound with low solubility in aqueous solutions.[1][2] Precipitation upon dilution of a stock solution (typically in DMSO) into aqueous buffers or cell culture media is a common issue.[2] This occurs because the solvent environment changes from a favorable organic solvent to an unfavorable aqueous one, causing the compound to fall out of solution.

Q2: What is the best solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[3]

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[1] For optimal results, aqueous working solutions should be prepared fresh for each experiment.[3] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to six months or -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

Q4: Are there any methods to improve the solubility of this compound in aqueous solutions for in vivo studies?

A4: Yes, for in vivo applications, co-solvents are often used to improve the solubility and bioavailability of this compound. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[3][4] Another approach is to use solubilizing agents like SBE-β-CD.[4]

Q5: What should I do if I observe a small amount of precipitate in my stock solution?

A5: If you observe minor particulate matter in your stock solution, it may be due to trace impurities.[2] Gentle warming and/or sonication can help to redissolve the compound.[4] If the particles persist, you can filter the solution to remove them, which should have a minimal impact on the final concentration if the precipitation is not significant.[2] However, if substantial precipitation occurs, it is best to optimize your solvent conditions.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in cell culture media Rapid change in solvent polarity.Prepare an intermediate dilution in a co-solvent like PEG300 before final dilution in the aqueous medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5%, to minimize cytotoxicity.[2]
Cloudiness or precipitation in stock solution over time Absorption of moisture by the solvent (especially DMSO).Use fresh, anhydrous DMSO to prepare stock solutions.[3] Store stock solutions tightly sealed at -20°C or -80°C and aliquot to avoid repeated exposure to atmospheric moisture.[4]
Inconsistent experimental results Precipitation of this compound leading to inaccurate final concentrations.Visually inspect your final working solution for any signs of precipitation before adding it to your experimental system. Prepare fresh working solutions for each experiment and use them immediately.[3]
Low bioavailability in animal studies Poor solubility of the compound in the dosing vehicle.Utilize a formulation with co-solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a solution of 10% DMSO in corn oil.[4]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~78 mg/mL (200.09 mM)[3]
DMF~20 mg/mL[1][5]
Ethanol~0.15 mg/mL[1][5]
WaterInsoluble[3]
1:5 solution of DMF:PBS (pH 7.2)~0.15 mg/mL[1][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound crystalline solid, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 256.5 µL of DMSO to 1 mg of this compound, which has a molecular weight of 389.8 g/mol ).

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Cell-Based Assays
  • Materials: this compound stock solution (in DMSO), pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final desired concentration.

    • Crucially, add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing an intermediate dilution in a less polar solvent compatible with your cells before the final dilution in the medium.

    • Use the freshly prepared working solution immediately.

Protocol 3: Preparation of Dosing Solution for In Vivo Animal Studies
  • Materials: this compound stock solution (in DMSO), PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Procedure (for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 50 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL for a final concentration of 2.08 mg/mL in the dosing solution) to the PEG300 and mix thoroughly until the solution is clear.[4]

    • Add 50 µL of Tween-80 to the mixture and mix until clear.[4]

    • Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly.[4]

    • This formulation should be prepared fresh before each administration and used immediately.[3]

Visualizations

CAY10566_Mechanism_of_Action This compound Mechanism of Action This compound This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) This compound->SCD1 Inhibits MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA Catalyzes conversion SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SFA->SCD1 Substrate Cellular_Processes Membrane Fluidity, Lipid Signaling, Cell Proliferation MUFA->Cellular_Processes Regulates

Caption: this compound inhibits SCD1, blocking the synthesis of MUFAs.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed in Aqueous Solution Check_Stock Is the stock solution clear? Start->Check_Stock Stock_Issue Stock solution has precipitated. Check_Stock->Stock_Issue No Dilution_Issue Precipitation occurs upon dilution. Check_Stock->Dilution_Issue Yes Remake_Stock Remake stock with anhydrous DMSO. Consider filtration. Stock_Issue->Remake_Stock Check_Final_Conc Is the final concentration too high? Dilution_Issue->Check_Final_Conc Successful_Solution Solution remains clear. Remake_Stock->Successful_Solution Optimize_Dilution Optimize dilution protocol: - Use co-solvents (e.g., PEG300) - Prepare intermediate dilutions - Ensure rapid mixing Successful_solution Successful_solution Optimize_Dilution->Successful_solution Solution remains clear Check_Final_Conc->Optimize_Dilution No Lower_Conc Lower the final working concentration. Check_Final_Conc->Lower_Conc Yes Lower_Conc->Successful_Solution

Caption: A logical workflow for troubleshooting this compound precipitation.

SCD1_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway SCD1->PI3K_AKT_mTOR Downregulates AMPK AMPK Pathway SCD1->AMPK Activates SREBP SREBP Signaling SCD1->SREBP Suppresses Lipogenesis Lipogenesis SCD1->Lipogenesis Contributes to Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Inhibits AMPK->Autophagy Induces SREBP->Lipogenesis Promotes

Caption: this compound-mediated SCD1 inhibition affects key cellular pathways.

References

Validation & Comparative

A Comparative Guide to SCD1 Inhibitors: CAY10566 vs. A939572

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic disease and cancer research, Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Dysregulation of SCD1 activity is implicated in various pathologies, including obesity, diabetes, and numerous cancers.[2][3] Consequently, the development of potent and selective SCD1 inhibitors is an area of intense investigation. This guide provides an objective comparison of two prominent SCD1 inhibitors, CAY10566 and A939572, for researchers, scientists, and drug development professionals.

Performance and Efficacy: A Data-Driven Comparison

Both this compound and A939572 are potent, orally bioavailable small molecule inhibitors of SCD1.[4][5] They effectively block the conversion of SFAs to MUFAs, leading to an accumulation of SFAs within cells. This disruption of lipid homeostasis induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and ultimately triggers apoptosis in susceptible cells, particularly cancer cells that are highly dependent on lipid metabolism.[6][7]

The following table summarizes the key quantitative data for this compound and A939572 based on available experimental findings. It is important to note that a direct head-to-head comparison in the same experimental setting is not extensively available in the public domain; therefore, variations in experimental conditions should be considered when interpreting these data.

ParameterThis compoundA939572
Target Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoA Desaturase 1 (SCD1)
IC50 (mouse SCD1) 4.5 nM[4][8]<4 nM[5][9]
IC50 (human SCD1) 26 nM[4][8]37 nM[5][9]
Cellular Potency (HepG2 cells) IC50 = 6.8 - 7.9 nM[8][10]Not explicitly reported for HepG2, but potent in various cancer cell lines (e.g., FaDu DI IC50 ≈ 4 nM)[11]
Cellular Potency (Cancer Cell Lines) PANC-1 IC50 = 142.4 nM[12]Caki1 IC50 = 65 nM, A498 IC50 = 50 nM, Caki2 IC50 = 65 nM, ACHN IC50 = 6 nM[5]
Oral Bioavailability Orally bioavailable[4][8]Orally bioavailable[5][9]
In Vivo Efficacy (Example) Significantly blocked tumor growth and improved survival in a glioblastoma mouse model (50 mg/kg)[13][14]Reduced tumor growth by up to 25% as a single agent in a kidney cancer mouse model; 60-70% reduction in combination with temsirolimus[15]
Reported Off-Target Effects/Toxicity Mice treated with SCD1 inhibitors have shown minor side effects like eye discharge and hair loss.[16] No severe adverse events were reported in a Phase I trial for a different SCD1 inhibitor (MK-8245).[16]Similar to other SCD1 inhibitors, potential for mild side effects observed in preclinical models.[16]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.

SCD1_Signaling_Pathway cluster_upstream Upstream Regulation SREBP1c SREBP-1c SCD1 SCD1 SREBP1c->SCD1 Upregulates expression LXR LXR LXR->SREBP1c Insulin Insulin/ Growth Factors Insulin->SREBP1c MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA, Palmitoleoyl-CoA) SCD1->MUFA ER_Stress ER Stress & Unfolded Protein Response (UPR) SCD1->ER_Stress SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA, Palmitoyl-CoA) SFA->SCD1 Membrane Membrane Fluidity MUFA->Membrane Signaling Lipid Signaling MUFA->Signaling Energy Energy Storage (Triglycerides) MUFA->Energy CellGrowth Cell Proliferation & Survival Membrane->CellGrowth Signaling->CellGrowth Energy->CellGrowth Inhibitors This compound or A939572 Inhibitors->SCD1 Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: SCD1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay SCD1 Enzyme Inhibition Assay (IC50 Determination) CellCulture Cancer Cell Line Culture Xenograft Tumor Xenograft Mouse Model Treatment Treatment with This compound or A939572 CellCulture->Treatment ViabilityAssay Cell Viability/Proliferation Assay (e.g., MTT, SRB) Treatment->ViabilityAssay FattyAcidAnalysis Fatty Acid Profile Analysis (GC-MS) Treatment->FattyAcidAnalysis ApoptosisAssay Apoptosis Assay (e.g., PARP Cleavage, Caspase Activity) Treatment->ApoptosisAssay Dosing Oral Administration of This compound or A939572 Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement PKPD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Dosing->PKPD Toxicity Toxicity Assessment Dosing->Toxicity

Caption: Experimental Workflow for Evaluating SCD1 Inhibitors.

Detailed Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are outlined below.

SCD1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against SCD1 enzyme activity.

Materials:

  • Recombinant human or mouse SCD1 microsomes.

  • [14C]-Stearoyl-CoA (substrate).

  • NADH.

  • Bovine Serum Albumin (fatty acid-free).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Test compounds (this compound, A939572) dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the assay buffer, NADH, and BSA.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant SCD1 microsomes and [14C]-Stearoyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a solution to saponify the lipids (e.g., 2.5 N KOH).

  • Acidify the mixture (e.g., with formic acid) and extract the fatty acids using a non-polar solvent (e.g., hexane).

  • Separate the aqueous and organic phases by centrifugation.

  • The [14C]-oleic acid product will be in the organic phase, while the unreacted [14C]-stearoyl-CoA remains in the aqueous phase.

  • Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter to determine the amount of unreacted substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of SCD1 inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, Caki-1).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds (this compound, A939572) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds or DMSO (vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 48-120 hours).[12]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value for cell proliferation by plotting the percentage of viability against the logarithm of the compound concentration.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the changes in the cellular fatty acid profile following treatment with SCD1 inhibitors.

Materials:

  • Cells treated with SCD1 inhibitors or vehicle control.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Internal standard (e.g., a fatty acid not typically found in the cells).

  • Derivatizing agent (e.g., boron trifluoride in methanol) to convert fatty acids to fatty acid methyl esters (FAMEs).

  • GC-MS system with a suitable column for FAME analysis.

Procedure:

  • Harvest the treated cells and wash with PBS.

  • Extract the total lipids from the cell pellet using a method such as the Bligh-Dyer extraction.

  • Add the internal standard to the lipid extract.

  • Saponify the lipids to release the fatty acids and then methylate them to form FAMEs using the derivatizing agent.

  • Extract the FAMEs into a non-polar solvent (e.g., hexane).

  • Inject the FAME sample into the GC-MS system.

  • Separate the FAMEs based on their volatility and mass-to-charge ratio.

  • Identify and quantify the individual fatty acids by comparing their retention times and mass spectra to known standards.

  • Calculate the ratio of monounsaturated to saturated fatty acids (e.g., oleic acid/stearic acid) to determine the desaturation index and assess the inhibitory effect of the compounds.[17]

Conclusion

Both this compound and A939572 are highly potent and selective inhibitors of SCD1 with demonstrated efficacy in both in vitro and in vivo models of cancer. While their potencies against mouse and human SCD1 are comparable, their cellular effects can vary depending on the cancer cell type and experimental conditions. The choice between these inhibitors may depend on the specific research question, the model system being used, and other experimental considerations. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies into the critical role of SCD1 in health and disease. Further direct comparative studies will be invaluable in delineating the subtle differences in their pharmacological profiles.

References

CAY10566 In Vivo Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10566's in vivo performance against other Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. The following sections detail experimental data, protocols, and the underlying signaling pathways.

This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids.[1] Inhibition of SCD1 disrupts lipid homeostasis in cancer cells, leading to endoplasmic reticulum (ER) stress, apoptosis, and ferroptosis, thereby curbing tumor growth and progression.[2][3] This guide summarizes the in vivo efficacy of this compound and compares it with other widely used SCD1 inhibitors, A939572 and MF-438.

Comparative In Vivo Efficacy of SCD1 Inhibitors

While direct head-to-head in vivo comparative studies are limited, the available data demonstrates the significant anti-tumor efficacy of this compound and other SCD1 inhibitors across various cancer models.

CompoundCancer ModelAnimal ModelDosing RegimenKey Outcomes
This compound Glioblastoma (GBM)NSG mice50 mg/kg, oralSignificantly blocked tumor growth and improved survival.[4][5] Induced higher levels of apoptosis in tumor tissues.[4]
Ovarian CancerXenograft mouse modelNot specifiedSuppressed tumor formation by ovarian cancer stem cells.[1]
Colorectal CancerXenograft mouse modelNot specifiedInhibited the proliferation and induced apoptosis of colorectal cancer cells.[1]
A939572 Clear Cell Renal Cell Carcinoma (ccRCC)Xenograft mouse model30mg/kg, oral, twice dailyInduced ER stress response in vivo.[1]
Gastric & Colorectal CancerXenograft mouse modelNot specifiedSignificantly reduced the volume of primary xenografts with no effect on body weight.[1]
Anaplastic Thyroid CarcinomaXenograft mouse modelNot specifiedCombination with carfilzomib inhibited tumor growth.[1]
MF-438 Lung AdenocarcinomaXenograft mouse modelNot specifiedReduced the spheroid-forming efficiency of cancer stem-like cells.[1]
Anaplastic Thyroid CarcinomaXenograft mouse modelNot specifiedCombination with carfilzomib inhibited tumor growth.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key in vivo experiments based on published studies.

Glioblastoma Xenograft Model

This protocol outlines the procedure for establishing and treating an orthotopic glioblastoma xenograft model in mice to evaluate the efficacy of SCD1 inhibitors.

G cluster_0 Cell Culture & Preparation cluster_1 Orthotopic Implantation cluster_2 Treatment Regimen cluster_3 Monitoring & Analysis A Glioblastoma Stem Cells (GSCs) (e.g., G82) B Cell Harvest & Resuspension A->B C Stereotactic Injection into NSG mice brains B->C 5 uL of cell suspension D This compound (50 mg/kg) or Vehicle F Tumor Growth Monitoring (Bioluminescence Imaging) C->F E Oral Administration (Daily) D->E G Survival Analysis F->G H Immunohistochemistry (e.g., Cleaved Caspase-3) G->H

Glioblastoma xenograft workflow.

Protocol Steps:

  • Cell Culture: Glioblastoma stem-like cells (e.g., G82) are cultured in appropriate media.[4]

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used for tumor implantation.[4]

  • Orthotopic Injection: A stereotactic apparatus is used to inject cancer cells into the brain of anesthetized mice.[4]

  • Treatment: Following tumor establishment, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 50 mg/kg.[4]

  • Monitoring: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence imaging. Animal survival is recorded.[4]

  • Endpoint Analysis: At the end of the study, tumors are harvested for histological and immunohistochemical analysis to assess for markers of apoptosis (e.g., cleaved caspase-3).[4]

Ovarian Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous ovarian cancer xenograft model to assess the efficacy of SCD1 inhibitors.

G cluster_0 Cell Preparation cluster_1 Subcutaneous Implantation cluster_2 Treatment cluster_3 Outcome Assessment A Ovarian Cancer Cells (e.g., OVCAR-3) B Resuspend in Matrigel A->B C Subcutaneous Injection into flank of nude mice B->C D SCD1 Inhibitor or Vehicle F Tumor Volume Measurement C->F E Administration (e.g., oral gavage) D->E G Body Weight Monitoring F->G H Endpoint Tumor Analysis G->H

Ovarian cancer xenograft workflow.

Protocol Steps:

  • Cell Preparation: Ovarian cancer cells are harvested and resuspended in a basement membrane matrix like Matrigel to enhance tumor formation.

  • Animal Model: Athymic nude mice are typically used for subcutaneous xenografts.

  • Subcutaneous Injection: The cell suspension is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors are palpable, animals are treated with the SCD1 inhibitor or vehicle control according to the specified dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting SCD1, which leads to the modulation of several key signaling pathways.

G cluster_0 SCD1 Inhibition cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Cancer Progression This compound This compound SCD1 SCD1 This compound->SCD1 inhibits SFA ↑ Saturated Fatty Acids SCD1->SFA MUFA ↓ Monounsaturated Fatty Acids SCD1->MUFA ER_Stress ER Stress SFA->ER_Stress Ferroptosis Ferroptosis SFA->Ferroptosis PI3K_AKT ↓ PI3K-AKT-mTORC1 MUFA->PI3K_AKT NFkB ↓ NF-kB Signaling MUFA->NFkB Hippo ↓ Hippo-YAP Signaling MUFA->Hippo Apoptosis Apoptosis ER_Stress->Apoptosis Tumor_Growth ↓ Tumor Growth Apoptosis->Tumor_Growth Ferroptosis->Tumor_Growth PI3K_AKT->Tumor_Growth NFkB->Tumor_Growth Hippo->Tumor_Growth

SCD1 inhibition signaling cascade.

Inhibition of SCD1 by this compound leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs).[1] This imbalance triggers ER stress and the unfolded protein response (UPR), ultimately leading to apoptosis.[1] Furthermore, the altered lipid composition sensitizes cancer cells to ferroptosis, a form of iron-dependent cell death.[3] Key pro-survival signaling pathways such as the PI3K-AKT-mTORC1, NF-kB, and Hippo-YAP pathways are also downregulated following SCD1 inhibition, further contributing to the suppression of tumor growth.[1]

References

CAY10566: A Comparative Analysis of Specificity for Stearoyl-CoA Desaturase 1 (SCD1) over Stearoyl-CoA Desaturase 5 (SCD5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor CAY10566's specificity for stearoyl-CoA desaturase 1 (SCD1) versus stearoyl-CoA desaturase 5 (SCD5). While direct quantitative data on the inhibition of SCD5 by this compound is limited, this document compiles available data on SCD1 inhibition, highlights differences in substrate specificity between the two isoforms, and presents relevant signaling pathways and experimental methodologies to inform research and development decisions.

Executive Summary

Quantitative Inhibitor Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against SCD1 from various sources. No direct IC50 values for this compound against SCD5 have been identified in the reviewed literature.

TargetOrganismAssay TypeIC50 (nM)Reference
SCD1 HumanEnzymatic Assay26[1][2][3][4][5][6][7]
SCD1 MouseEnzymatic Assay4.5[1][2][3][4][5][6][7]
SCD1 Human (HepG2 cells)Cellular Assay (Heptadecanoic acid substrate)7.9[1][2][5]
SCD1 Human (HepG2 cells)Cellular Assay (Palmitic acid substrate)6.8[1][5]
SCD1 Human (PANC-1 cells)Cellular Viability Assay142.4[8]

Substrate Specificity of SCD1 vs. SCD5

A key differentiator between SCD1 and SCD5 is their preference for saturated fatty acyl-CoA substrates. Understanding these differences is crucial for interpreting the effects of inhibitors in various cellular contexts.

EnzymePrimary SubstratesPrimary ProductsTissue Expression
SCD1 Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0)Palmitoleoyl-CoA (16:1), Oleoyl-CoA (18:1)Ubiquitous, high in adipose tissue, liver[9][10]
SCD5 Stearoyl-CoA (18:0)Oleoyl-CoA (18:1)Primarily brain, pancreas, adrenal gland, gonads[10][11]

Signaling Pathways

SCD1 and SCD5 are integral to cellular metabolism and signaling, influencing pathways involved in cell proliferation, survival, and differentiation. Inhibition of these enzymes can have significant downstream effects.

SCD_Signaling cluster_0 Upstream Regulators cluster_1 Signaling Cascades cluster_2 SCD Isoforms & Products cluster_3 Downstream Effects Insulin/Glucose Insulin/Glucose PI3K PI3K Insulin/Glucose->PI3K Growth Factors Growth Factors Growth Factors->PI3K ERK ERK Growth Factors->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR SCD1 SCD1 mTOR->SCD1 Upregulates expression SCD1->Akt Required for full activation SCD1->ERK Required for full activation MUFA-CoA MUFA-CoA SCD1->MUFA-CoA Product SCD5 SCD5 SCD5->Akt Modulates (can be inhibitory) SCD5->ERK Modulates (can be inhibitory) SCD5->MUFA-CoA Product SFA-CoA SFA-CoA SFA-CoA->SCD1 Substrate SFA-CoA->SCD5 Substrate Cell Proliferation Cell Proliferation MUFA-CoA->Cell Proliferation Cell Survival Cell Survival MUFA-CoA->Cell Survival Differentiation Differentiation MUFA-CoA->Differentiation This compound This compound This compound->SCD1 Inhibits This compound->SCD5 Likely Inhibits

Caption: Simplified signaling pathway of SCD1 and SCD5 regulation and function.

Experimental Protocols

Measurement of Stearoyl-CoA Desaturase Activity using HPLC

This protocol is adapted from a method for quantifying SCD activity in primary rat hepatocytes and can be modified for other cell types or microsomal preparations.[12]

Objective: To measure the conversion of a radiolabeled saturated fatty acid to its monounsaturated product as an indicator of SCD activity.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • [1-14C]Stearic acid (or other relevant saturated fatty acid)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Triton X-114

  • Ethanol (85%)

  • Reagents for lipid hydrolysis (e.g., methanolic KOH) and extraction (e.g., hexane)

  • HPLC system with a reverse-phase column

  • Online flow scintillation detector

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in a suitable format (e.g., 12-well plates) and grow to desired confluency.

    • Incubate cells with [1-14C]stearic acid in culture medium for a defined period (e.g., 4 hours to overnight). If testing inhibitors like this compound, pre-incubate with the compound for a specified time before adding the radiolabeled substrate.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells thoroughly with PBS to remove extracellular fatty acids.

    • Lyse the cells and hydrolyze the total cell lipids.

    • Extract the fatty acids using a modified Folch method, ensuring efficient recovery by adding 0.1% Triton X-114 to the samples.

  • HPLC Analysis:

    • Dissolve the extracted fatty acids in 85% ethanol.

    • Inject the sample into the HPLC system equipped with a reverse-phase column.

    • Separate the fatty acids.

    • Detect and quantify the radiolabeled stearic acid ([1-14C]18:0) and its desaturated product, oleic acid ([1-14C]18:1), using an online flow scintillation analyzer.

  • Data Analysis:

    • Calculate the SCD activity as the ratio of the monounsaturated product to the total (saturated + monounsaturated) fatty acid counts (e.g., [1-14C]18:1 / ([1-14C]18:0 + [1-14C]18:1)).

    • For inhibitor studies, plot the SCD activity against the inhibitor concentration to determine the IC50 value.

experimental_workflow cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Analysis A Plate Cells B Pre-incubate with This compound or Vehicle A->B C Add [14C]Stearic Acid B->C D Wash Cells C->D E Lyse & Hydrolyze Lipids D->E F Extract Fatty Acids E->F G HPLC Separation F->G H Scintillation Detection G->H I Calculate SCD Activity (18:1 / (18:0 + 18:1)) H->I

Caption: Experimental workflow for measuring SCD activity.

Conclusion

This compound is a well-characterized and potent inhibitor of SCD1. While its direct inhibitory effect on SCD5 has not been quantitatively defined in the public domain, the available evidence suggests a likelihood of cross-reactivity. Researchers should consider the differential substrate preferences and tissue expression patterns of SCD1 and SCD5 when designing experiments and interpreting results. The provided experimental protocol offers a robust method for assessing the cellular activity of SCD inhibitors. Further studies are warranted to fully elucidate the selectivity profile of this compound and other SCD inhibitors against all human isoforms.

References

Unveiling the Selectivity of CAY10566: A Comparative Guide to its Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of CAY10566, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), and its cross-reactivity with other enzymes, supported by available experimental data and detailed protocols.

This compound is a well-characterized and selective inhibitor of SCD1, an enzyme that plays a crucial role in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2][3] Its inhibitory activity has been demonstrated in multiple studies, with reported IC50 values of 4.5 nM for mouse SCD1 and 26 nM for human SCD1 in enzymatic assays.[1][2][3] Furthermore, this compound effectively blocks the conversion of saturated to monounsaturated fatty acids in cellular assays, with an IC50 of 6.8 nM to 7.9 nM in HepG2 cells.[1] The on-target activity of this compound is further supported by findings that its inhibitory effects can be rescued by the addition of exogenous oleic acid, the product of the SCD1-catalyzed reaction.

Comparative Analysis of this compound Cross-Reactivity

While this compound is highly potent against SCD1, it is essential to evaluate its activity against other related enzymes to understand its selectivity profile. A key area of investigation is its effect on other fatty acid desaturases, such as Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase) and Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), which are involved in the synthesis of polyunsaturated fatty acids.

Recent findings have indicated that this compound also acts as a direct inhibitor of FADS2.[4] This cross-reactivity is a critical consideration for researchers studying lipid metabolism, as simultaneous inhibition of SCD1 and FADS2 could have synergistic or confounding effects.

To provide a clear comparison, the following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and a known off-target.

Enzyme TargetSpeciesIC50 (nM)Assay Type
SCD1 Mouse4.5Enzymatic
SCD1 Human26Enzymatic
SCD1 Human (HepG2 cells)6.8 - 7.9Cellular
FADS2 -Direct Inhibitor*-

*Qualitative data indicates direct inhibition, but a specific IC50 value is not currently available in the public domain.

Signaling Pathway and Experimental Workflows

To visualize the context of this compound's activity, the following diagrams illustrate the fatty acid synthesis pathway and a general workflow for assessing enzyme selectivity.

FattyAcidSynthesis cluster_1 Desaturation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Saturated Fatty Acids (e.g., Palmitate, Stearate) Saturated Fatty Acids (e.g., Palmitate, Stearate) Malonyl-CoA->Saturated Fatty Acids (e.g., Palmitate, Stearate) FASN Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) Saturated Fatty Acids (e.g., Palmitate, Stearate)->Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1 Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Linoleic Acid Linoleic Acid gamma-Linolenic Acid gamma-Linolenic Acid Linoleic Acid->gamma-Linolenic Acid FADS2 (Δ6-desaturase) alpha-Linolenic Acid alpha-Linolenic Acid Stearidonic Acid Stearidonic Acid alpha-Linolenic Acid->Stearidonic Acid FADS2 (Δ6-desaturase) Dihomo-gamma-linolenic Acid Dihomo-gamma-linolenic Acid Arachidonic Acid Arachidonic Acid Dihomo-gamma-linolenic Acid->Arachidonic Acid FADS1 (Δ5-desaturase) CAY10566_SCD1 CAY10566_SCD1->Saturated Fatty Acids (e.g., Palmitate, Stearate) this compound inhibits CAY10566_FADS2 CAY10566_FADS2->Linoleic Acid this compound inhibits

Caption: Simplified overview of the fatty acid synthesis and desaturation pathways, highlighting the inhibitory action of this compound on SCD1 and FADS2.

EnzymeSelectivityWorkflow cluster_workflow Experimental Workflow for Enzyme Selectivity Profiling A Compound Preparation (this compound serial dilutions) B Primary Target Enzyme Assay (e.g., SCD1 activity assay) A->B C Off-Target Enzyme Panel Screening (e.g., FADS1, FADS2, other desaturases, kinases) A->C D Determine IC50 for Primary Target B->D E Determine IC50 or % Inhibition for Off-Targets C->E F Data Analysis and Comparison (Calculate selectivity index) D->F E->F

Caption: A generalized experimental workflow for determining the selectivity of an enzyme inhibitor like this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating and comparing findings. Below are methodologies for key assays used to characterize the activity of this compound.

Protocol 1: SCD1 Enzymatic Assay using Liver Microsomes

This protocol is adapted from methodologies used to assess SCD1 activity in a cell-free system.

Objective: To determine the in vitro inhibitory activity of this compound on SCD1.

Materials:

  • Liver microsomes from a relevant species (e.g., mouse, human)

  • [1-14C]-Stearoyl-CoA (radiolabeled substrate)

  • NADH

  • ATP

  • Coenzyme A

  • Bovine Serum Albumin (fatty acid-free)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and vials

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare Microsomes: Thaw frozen liver microsomes on ice. Dilute to the desired protein concentration in the assay buffer.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADH, ATP, Coenzyme A, and BSA.

  • Add Inhibitor: Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate Reaction: Add the radiolabeled [1-14C]-Stearoyl-CoA to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Terminate Reaction: Stop the reaction by adding a solution of 10% KOH in methanol.

  • Saponification: Heat the samples at 60°C for 1 hour to saponify the lipids.

  • Extraction: Acidify the samples and extract the fatty acids using an organic solvent (e.g., hexane).

  • TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate in an appropriate solvent system to separate saturated and monounsaturated fatty acids.

  • Quantification: Scrape the spots corresponding to stearic acid and oleic acid into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cellular Assay for SCD1 Inhibition in HepG2 Cells

This protocol outlines a method to assess the functional inhibition of SCD1 in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the conversion of saturated to monounsaturated fatty acids.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • [1-14C]-Palmitic acid or [1-14C]-Stearic acid

  • This compound stock solution (in DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin Layer Chromatography (TLC) plates or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

  • Radiolabeling: Add [1-14C]-labeled saturated fatty acid to the culture medium and incubate for a few hours to allow for uptake and metabolism.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids from the cell lysates using a suitable solvent system (e.g., Folch method).

  • Lipid Analysis:

    • TLC Method: Separate the extracted lipids on a TLC plate to resolve different fatty acid species. Quantify the radioactivity in the spots corresponding to the saturated and monounsaturated fatty acids.

    • GC-MS Method: Hydrolyze the lipids to free fatty acids and derivatize them to fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acid species.

  • Data Analysis: Calculate the ratio of monounsaturated to saturated fatty acids. Determine the IC50 value of this compound by plotting the percentage of inhibition of this ratio against the inhibitor concentration.

Conclusion

This compound is a potent and well-established inhibitor of SCD1. While it exhibits high selectivity for its primary target, emerging evidence of its direct inhibition of FADS2 highlights the importance of considering its broader effects on lipid metabolism. The provided data and protocols offer a framework for researchers to critically evaluate the selectivity of this compound in their specific experimental systems and to design further studies to elucidate its precise mechanism of action and potential off-target effects. A thorough understanding of an inhibitor's cross-reactivity profile is essential for the accurate interpretation of research findings and the successful development of targeted therapeutics.

References

Confirming CAY10566 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm target engagement of CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), within a cellular context. We will explore this compound's performance against alternative SCD1 inhibitors and detail experimental protocols for robust target validation.

This compound and its Target: Stearoyl-CoA Desaturase 1 (SCD1)

This compound is a well-characterized small molecule inhibitor of SCD1, an enzyme that plays a crucial role in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This process is vital for various cellular functions, including membrane fluidity, cell signaling, and energy storage. Dysregulation of SCD1 activity has been implicated in numerous diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[2]

This compound demonstrates potent and selective inhibition of SCD1. In enzymatic assays, it exhibits IC50 values of 4.5 nM for mouse SCD1 and 26 nM for human SCD1.[3] Its cellular activity is also well-established, with an IC50 of 7.9 nM in HepG2 cells for blocking the conversion of saturated to monounsaturated fatty acids.[3]

Comparison of SCD1 Inhibitors

Several small molecule inhibitors targeting SCD1 have been developed. This section provides a comparative overview of this compound and other notable SCD1 inhibitors.

InhibitorTargetReported IC50 ValuesKey Features
This compound SCD14.5 nM (mouse, enzymatic), 26 nM (human, enzymatic), 7.9 nM (HepG2 cells)[3]Potent and selective, orally bioavailable.[4]
A939572 SCD1<4 nM (mouse SCD1), 37 nM (human SCD1)[3][5]Potent, orally active.[5]
MF-438 SCD1EC50: 2.3 nM (rat SCD1)[3]Effective and orally bioavailable.[3]
CVT-11127 SCD1Induces apoptosis and cell cycle arrest.[5]Potent SCD inhibitor.[5]
MK-8245 SCD11 nM (human SCD1), 3 nM (rat and mouse SCD1)[3][5]Liver-targeting inhibitor.[3][5]

Confirming Target Engagement in Cells: Methodologies

Validating that a compound interacts with its intended target within the complex cellular environment is a critical step in drug development. The following are key experimental approaches to confirm this compound target engagement of SCD1 in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess target engagement in intact cells.[6] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it often increases the protein's resistance to heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[7]

  • Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. The amount of soluble SCD1 protein at each temperature is then quantified by Western blotting or other protein detection methods like ELISA.[7][8] A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Lipidomics Analysis

Since SCD1's function is to convert saturated fatty acids to monounsaturated fatty acids, a direct downstream readout of its inhibition is a change in the cellular lipid profile. Lipidomics, the large-scale study of lipids, can provide a detailed picture of these changes.

Experimental Protocol: Lipidomics Analysis of Fatty Acid Saturation

  • Cell Treatment and Lipid Extraction: Treat cells with this compound or a vehicle control. After the desired incubation period, harvest the cells and extract total lipids using a solvent mixture, such as chloroform:methanol.[9][10]

  • Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs). This derivatization step is crucial for gas chromatography analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs using GC-MS. The gas chromatograph separates the different fatty acid species, and the mass spectrometer identifies and quantifies them.[4]

  • Data Analysis: Calculate the ratio of specific saturated fatty acids to their monounsaturated counterparts (e.g., stearic acid (18:0) to oleic acid (18:1), and palmitic acid (16:0) to palmitoleic acid (16:1)). A significant increase in this ratio in this compound-treated cells compared to control cells confirms the inhibition of SCD1 activity.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the SCD1 signaling pathway, the CETSA workflow, and a comparative logic for evaluating SCD1 inhibitors.

SCD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c Activates Transcription SCD1 SCD1 SREBP1c->SCD1 Upregulates Expression MUFA Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1->MUFA SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor This compound This compound This compound->SCD1 Inhibits

Caption: SCD1 Signaling Pathway. This diagram illustrates the upregulation of SCD1 expression through the PI3K/AKT/mTOR signaling pathway and its inhibition by this compound.

CETSA_Workflow Start Start Cell_Treatment 1. Treat cells with This compound or Vehicle Start->Cell_Treatment Heating 2. Heat cells at various temperatures Cell_Treatment->Heating Lysis 3. Lyse cells Heating->Lysis Centrifugation 4. Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant_Collection 5. Collect supernatant (soluble proteins) Centrifugation->Supernatant_Collection Detection 6. Quantify soluble SCD1 (e.g., Western Blot) Supernatant_Collection->Detection Analysis 7. Analyze melting curve shift Detection->Analysis End End Analysis->End

Caption: CETSA Experimental Workflow. A step-by-step diagram of the Cellular Thermal Shift Assay for confirming target engagement.

Inhibitor_Comparison_Logic Inhibitor SCD1 Inhibitor (e.g., this compound) Target_Engagement Target Engagement Confirmed? Inhibitor->Target_Engagement Direct_Assay Direct Assay (CETSA) Target_Engagement->Direct_Assay Yes Indirect_Assay Indirect Assay (Lipidomics) Target_Engagement->Indirect_Assay Yes Potency Potency (IC50/EC50) Direct_Assay->Potency Cellular_Activity Cellular Activity (Phenotypic effects) Indirect_Assay->Cellular_Activity Evaluation Comparative Evaluation Potency->Evaluation Selectivity Selectivity (Off-target effects) Selectivity->Evaluation Cellular_Activity->Evaluation

Caption: Logical Framework for Comparing SCD1 Inhibitors. This diagram outlines the key parameters for the comparative evaluation of SCD1 inhibitors.

References

CAY10566: A Comparative Review of its Efficacy Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor for Therapeutic Development

CAY10566 has emerged as a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] Its role in various pathological conditions, including cancer, metabolic disorders, and neurodegenerative diseases, has made SCD1 a compelling therapeutic target. This review synthesizes the available preclinical data on the efficacy of this compound across a range of disease models, presenting a comparative analysis of its performance and detailing the experimental protocols that underpin these findings.

Mechanism of Action and In Vitro Potency

This compound demonstrates high potency and selectivity for SCD1. It inhibits the conversion of saturated long-chain fatty acyl-CoAs to their monounsaturated counterparts.[2][3] This activity has been quantified in various enzymatic and cellular assays, as summarized in the table below.

Assay TypeSpeciesSubstrateIC50Reference
Enzymatic AssayMouseN/A4.5 nM[3][4]
Enzymatic AssayHumanN/A26 nM[3][4]
Cellular Assay (HepG2)HumanHeptadecanoic Acid7.9 nM[2][4]
Cellular Assay (HepG2)HumanPalmitic Acid6.8 nM[2][4]
Cellular Assay (PANC-1)HumanN/A142.4 nM[5]

Table 1: In Vitro Potency of this compound

The mechanism of this compound involves the direct inhibition of SCD1, leading to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This alteration in the cellular lipid profile can trigger various downstream effects, including the induction of apoptosis and the suppression of cell proliferation.[6]

This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits MUFA Monounsaturated Fatty Acyl-CoAs SCD1->MUFA Catalyzes conversion from Apoptosis Apoptosis SCD1->Apoptosis Inhibition leads to SFA Saturated Fatty Acyl-CoAs SFA->SCD1 CellProliferation Cell Proliferation MUFA->CellProliferation Promotes

Caption: Mechanism of this compound Action.

Efficacy in Oncology Models

This compound has demonstrated significant therapeutic potential in a variety of cancer models, both in vitro and in vivo. Its efficacy stems from its ability to disrupt the altered lipid metabolism that is a hallmark of many cancer cells.

Glioblastoma (GBM)

In preclinical models of glioblastoma, this compound has shown the ability to cross the blood-brain barrier and exert anti-tumor effects.[7]

In Vivo Glioblastoma Study

  • Model: Intracranial transplantation of patient-derived glioblastoma stem cells (GSCs) in mice.[8]

  • Treatment: Intranasal delivery of this compound.[8]

  • Results: Inhibition of tumor formation.[8] In a separate study, oral administration of this compound at 50 mg/kg in NSG mice with high-SCD G82 tumors significantly blocked tumor growth and improved survival.[7][9] The treatment led to increased apoptosis within the tumors.[7][9]

Pancreatic Cancer

In the PANC-1 human pancreatic cancer cell line, this compound demonstrated a dose-dependent reduction in cell viability.[5]

In Vitro Pancreatic Cancer Study

  • Cell Line: PANC-1.[5]

  • Treatment: this compound alone and in combination with gemcitabine.[5]

  • Results: this compound alone reduced cell viability with an IC50 of 142.4 nM.[5] The combination of this compound (at 71.0 nM and 142.0 nM) with gemcitabine (13 nM) resulted in a significantly greater reduction in cell viability compared to either agent alone.[5] Treatment with this compound also led to a significant reduction in free fatty acid content.[5]

cluster_in_vitro In Vitro PANC-1 Cell Assay PANC1 PANC-1 Cells Treatment This compound Gemcitabine Combination PANC1->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability FattyAcid Free Fatty Acid Analysis Treatment->FattyAcid

Caption: Experimental Workflow for In Vitro Pancreatic Cancer Study.

Other Cancers

This compound has also shown efficacy in other cancer types:

  • Colorectal Cancer: Inhibits proliferation and induces apoptosis.[6] In HCT116 colon cancer stem cells, this compound inhibited spheroid formation.[8]

  • Hepatocellular Carcinoma: Induces apoptosis.[6]

  • Ovarian Cancer: Inhibits the proliferation of ovarian cancer stem cells grown in spheroids and suppresses tumor formation in mice.[6]

  • Lung Cancer: In a co-culture model with lung fibroblasts, this compound suppressed lung metastasis and prolonged the survival of mice injected with murine melanoma cells.[6]

Efficacy in Metabolic and Other Disease Models

The therapeutic potential of this compound extends beyond oncology to metabolic and neurodegenerative diseases.

Non-Alcoholic Fatty Liver Disease (NAFLD)

In a mouse model of high-fat diet (HFD)-induced NAFLD, this compound demonstrated a significant therapeutic effect.

In Vivo NAFLD Study

  • Model: C57BL/6 mice fed a high-fat diet for 14 weeks.[10][11]

  • Treatment: this compound.[10][11]

  • Results: this compound treatment led to a significant decrease in body weight, ameliorated hepatic steatosis, and reduced hepatic lipid droplet accumulation compared to HFD-fed mice.[10][11] The therapeutic effect was associated with the induction of AMPK-mediated lipophagy.[10][11]

This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits AMPK AMPK SCD1->AMPK Inhibition activates Lipophagy Lipophagy AMPK->Lipophagy Induces HepaticSteatosis Hepatic Steatosis Lipophagy->HepaticSteatosis Ameliorates

Caption: Signaling Pathway in NAFLD Amelioration by this compound.

Neurodegenerative Disease

In a cellular model of α-synucleinopathy, a key feature of Parkinson's disease, this compound showed neuroprotective effects.

In Vitro Neurodegeneration Study

  • Model: Cortical neurospheres derived from induced pluripotent stem cells with an A53T mutation in the α-synuclein gene.[12]

  • Treatment: 0.3 μM this compound for 2 weeks.[12]

  • Results: Treatment with this compound reversed the abnormal fatty acid profiles and reduced the levels of pathogenic phosphorylated α-synuclein.[12]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of this compound.

SpeciesDoseRouteCmax (Brain Tissue)Tmax (Brain Tissue)Reference
NSG Mice50 mg/kgOral200.86 ng/g1 hour[7]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Conclusion

This compound is a potent and selective SCD1 inhibitor with demonstrated efficacy across a range of preclinical models of cancer, metabolic disease, and neurodegeneration. Its ability to modulate cellular lipid composition provides a strong rationale for its continued investigation as a therapeutic agent. The data summarized in this review highlight the consistent anti-proliferative, pro-apoptotic, and metabolism-regulating effects of this compound, supporting its further development for clinical applications. The detailed experimental protocols provide a foundation for researchers to design and interpret future studies with this promising compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CAY10566

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of CAY10566, a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1). While the Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety practices to mitigate any potential risks.[1] This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the primary defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound in both its solid and solution forms.

OperationPersonal Protective Equipment (PPE)
Handling Solid (Powder) this compound Gloves: Nitrile gloves are recommended. Given the absence of specific glove material testing, double-gloving is advisable for prolonged handling. Gloves should be changed immediately if contaminated. Eye Protection: ANSI-approved safety glasses with side shields are mandatory. Lab Coat: A standard laboratory coat must be worn and kept fully buttoned. Respiratory Protection: Generally not required in a well-ventilated area. If dust generation is a risk, all handling should be performed within a chemical fume hood.
Handling this compound in Solution Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Chemical splash goggles should be worn when handling larger volumes or when there is a splash hazard. Lab Coat: A standard laboratory coat.

Operational Plans: Step-by-Step Guidance

Handling and Preparation of Solutions

This compound is supplied as a crystalline solid.[2] The following steps ensure its safe handling and preparation into solutions:

  • Preparation: Before commencing work, ensure the workspace is clean and uncluttered. It is highly recommended to work within a chemical fume hood when handling the solid form to prevent the inhalation of fine particles.

  • Weighing: Utilize a microbalance inside a fume hood or a ventilated balance enclosure for weighing the solid. Employ appropriate tools, such as a spatula, to handle the powder and avoid dust creation.

  • Dissolving: this compound is soluble in organic solvents like DMSO and ethanol.[2] Add the solvent to the solid slowly to prevent any splashing.

  • Storage: The solid compound should be stored at -20°C.[2] Stock solutions should also be maintained at -20°C.

Experimental Workflow

The diagram below illustrates a standard workflow for an in vitro experiment utilizing this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal weigh Weigh this compound Solid dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve treat Treat Cells with this compound Solution dissolve->treat incubate Incubate treat->incubate analyze Analyze Experimental Endpoint incubate->analyze decontaminate Decontaminate Glassware & Surfaces analyze->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Experimental workflow for in vitro studies with this compound.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be enacted immediately.

Emergency SituationImmediate Action
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1] 2. Seek medical attention.
Inhalation 1. Move the individual to an area with fresh air.[1] 2. If breathing is difficult, administer oxygen. 3. If symptoms persist, seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the individual is conscious, rinse their mouth with water. 3. Seek immediate medical attention.
Minor Spill 1. Alert others in the immediate vicinity. 2. Don appropriate PPE (gloves, safety glasses, lab coat). 3. Cover the spill with an absorbent material such as vermiculite, sand, or chemical absorbent pads. 4. Once the spill is absorbed, collect the material into a suitable container for chemical waste. 5. Clean the spill area with a detergent solution and wipe dry.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and the institutional safety office. 3. Prevent entry into the contaminated area. 4. Adhere to your institution's specific emergency response procedures.

Disposal Plan

The proper disposal of this compound and all associated waste materials is critical for maintaining laboratory and environmental safety.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as chemical waste in a clearly labeled container, following all local, state, and federal regulations.
Solutions of this compound Collect in a designated, labeled hazardous waste container that is compatible with the solvent used. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste stream for contaminated items.
Disposal Workflow

The following diagram provides a logical sequence for the proper disposal of waste generated during experiments with this compound.

G start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Chemical Waste Container is_solid->liquid_waste No dispose Dispose via Institutional Chemical Waste Program solid_waste->dispose liquid_waste->dispose

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these guidelines, researchers can handle this compound in a safe and effective manner, minimizing potential risks and ensuring compliance with established laboratory safety protocols. It is essential to always consult your institution's specific safety and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10566
Reactant of Route 2
Reactant of Route 2
CAY10566

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.